molecular formula C7H12O2 B2548351 1,3-dimethylcyclobutane-1-carboxylic acid CAS No. 806615-12-3

1,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B2548351
CAS No.: 806615-12-3
M. Wt: 128.171
InChI Key: BUHKJHMRUNVSED-UHFFFAOYSA-N
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Description

1,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-dimethylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-3-7(2,4-5)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHKJHMRUNVSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

806615-12-3
Record name 1,3-dimethylcyclobutane-1-carboxylic acid
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Foundational & Exploratory

Physicochemical properties of 1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-dimethylcyclobutane-1-carboxylic acid

Abstract: This technical guide provides a comprehensive framework for the characterization of this compound, a substituted cyclobutane derivative of interest in medicinal chemistry and materials science. Recognizing the limited availability of specific experimental data for this compound in public literature, this document emphasizes the foundational principles and robust experimental methodologies required for its thorough physicochemical profiling. We detail the necessary protocols for determining key parameters such as melting point, boiling point, aqueous solubility, and acid dissociation constant (pKa). Furthermore, we provide an expert analysis of the expected spectral characteristics (¹H NMR, ¹³C NMR, IR) based on its molecular structure. This guide is intended for researchers, chemists, and drug development professionals who require a rigorous, first-principles approach to characterizing novel chemical entities.

Molecular Structure and Core Attributes

This compound possesses a unique structural architecture, featuring a four-membered carbocyclic ring substituted with two methyl groups and a carboxylic acid function. The substitution pattern—with one methyl group and the carboxylic acid at the C1 position and the second methyl group at the C3 position—gives rise to the potential for cis/trans isomerism. The specific stereochemistry will significantly influence the compound's physical properties due to differences in molecular symmetry, crystal packing, and intermolecular interactions.

Key Structural Features:

  • Molecular Formula: C₇H₁₂O₂

  • IUPAC Name: this compound

  • Core Scaffold: Cyclobutane

  • Key Functional Groups: Carboxylic Acid (-COOH), Methyl (-CH₃)

A critical first step in any analysis is the unambiguous confirmation of the structure and isomeric purity of the synthesized material.

Calculated Physicochemical Properties

While experimental data is paramount, calculated properties provide a valuable baseline for experimental design and data interpretation. These values are derived directly from the molecular formula and structure.

PropertyValueSource
Molecular Weight 128.17 g/mol Computed from Molecular Formula
Exact Mass 128.083729621 DaComputed from Isotopic Masses[1][2][3]
Topological Polar Surface Area (TPSA) 37.3 ŲComputed from Functional Groups[1][2][3][4]

Thermal Properties: Melting and Boiling Points

Thermal transitions are fundamental properties that provide insights into purity, stability, and physical state under various conditions.

Melting Point (Tm) Determination via Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of a solid compound's purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high precision and the wealth of information it provides, including the enthalpy of fusion. DSC measures the difference in heat flow between the sample and a reference as a function of temperature.[5][6][7]

A sharp, well-defined endothermic peak on the DSC thermogram is indicative of a high-purity crystalline solid.[5] Broadened peaks or the presence of multiple transitions can suggest the presence of impurities or polymorphism. The heating rate (e.g., 10 °C/min) is a critical parameter; slower rates can provide better resolution of thermal events but may take longer.[5]

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium.[5][8]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.[8]

  • Data Analysis: The melting point (Tm) is typically reported as the onset temperature or the peak maximum of the endothermic melting event on the resulting thermogram. The area under the peak corresponds to the heat of fusion (ΔHfus).[5][8]

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate 1. Calibrate DSC (Indium Standard) SamplePrep 2. Weigh 2-5 mg Sample into Al pan Load 3. Load Sample & Reference into DSC Cell SamplePrep->Load Load Sample Program 4. Run Thermal Program (e.g., 10°C/min ramp) Load->Program Start Run Analyze 5. Analyze Thermogram Program->Analyze Generate Data Report Report Tm (Onset/Peak) & ΔHfus (Peak Area) Analyze->Report Interpret Peak

Caption: Workflow for Melting Point (Tm) determination using DSC.

Boiling Point (Tb) Determination

For liquid compounds or those that do not decompose upon melting, the boiling point is a key characteristic. Given that only small quantities of a new compound may be available, microscale methods are highly advantageous.[9] The Thiele tube method is a classic and effective technique for this purpose.[10]

  • Sample Loading: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube (fusion tube).

  • Capillary Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.

  • Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[10] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the substance.[11]

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. For a carboxylic acid, solubility is expected to be highly pH-dependent.

The protocol must determine the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent under specified conditions.[12] Kinetic solubility assays can provide a high-throughput initial screen, but equilibrium methods are the gold standard.[13] For an ionizable compound like a carboxylic acid, solubility must be tested at multiple pH values, particularly around the pKa. The World Health Organization (WHO) recommends testing at a minimum of pH 1.2, 4.5, and 6.8 to simulate physiological conditions.[12]

  • Buffer Preparation: Prepare a series of buffers at relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4) and verify the pH at the experimental temperature (e.g., 37 °C).[12]

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 37 °C) for a defined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[12][14]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).[14]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility is determined when the concentration no longer changes significantly over time.[12]

Acidity and Ionization State (pKa)

The acid dissociation constant (pKa) is the pH at which the compound exists in a 50:50 ratio of its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. This parameter governs solubility, lipophilicity, and receptor binding interactions.

Potentiometric titration is a highly accurate and standard method for pKa determination.[15] It involves monitoring the pH of a solution of the compound as a titrant (a strong base for an acidic compound) is added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve. The method's reliability stems from its direct measurement of the pH change resulting from the acid-base equilibrium.[15]

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in water or a suitable co-solvent if aqueous solubility is low. Ensure the solution is free of carbonate.[15]

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.

pKa_Workflow Prep 1. Prepare Analyte Solution (Known Concentration) Setup 2. Calibrate pH Electrode & Assemble Titration Cell Prep->Setup Titrate 3. Titrate with Standardized Base (e.g., 0.1 M NaOH) Setup->Titrate Record 4. Record pH vs. Titrant Volume Titrate->Record Plot 5. Plot Titration Curve (pH vs. Volume) Record->Plot Analyze 6. Determine Equivalence Point (Inflection Point) Plot->Analyze Calculate 7. pKa = pH at 1/2 Equivalence Volume Analyze->Calculate

Caption: Workflow for pKa determination via potentiometric titration.

Expected Spectroscopic Signature

Spectroscopic analysis is essential for structural confirmation and quality control.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the features of the carboxylic acid group.

  • O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[16] This broadness is due to hydrogen bonding between acid dimers.

  • C=O Stretch: A strong, sharp absorption is expected around 1710 cm⁻¹ if the sample exists as a hydrogen-bonded dimer, which is common for carboxylic acids in the solid state or in concentrated solutions.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR:

    • -COOH Proton: A highly deshielded singlet, typically appearing far downfield around 12 ppm. Its chemical shift can be concentration-dependent.[16]

    • Cyclobutane Protons: A series of complex multiplets are expected in the aliphatic region (approx. 1.5-3.0 ppm).

    • -CH₃ Protons: Two distinct signals (likely singlets or doublets depending on stereochemistry and adjacent protons) are expected in the upfield region (approx. 0.9-1.5 ppm).

  • ¹³C NMR:

    • Carboxyl Carbon (-COOH): A signal in the highly deshielded region of 165-185 ppm.[16]

    • Quaternary Carbon (C1): The carbon atom bearing the methyl and carboxyl groups will appear as a quaternary signal.

    • Cyclobutane Carbons: Signals for the CH and CH₂ groups of the cyclobutane ring are expected in the aliphatic carbon region (approx. 20-50 ppm).

    • Methyl Carbons (-CH₃): Two signals are expected in the upfield region (approx. 10-25 ppm).

Conclusion

The comprehensive physicochemical characterization of this compound requires a systematic and rigorous application of standard analytical techniques. This guide outlines the fundamental principles and provides validated, step-by-step protocols for determining its thermal properties, solubility, and acidity. By following these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work in drug discovery, chemical synthesis, and materials science, ensuring a solid foundation for any subsequent application of this novel compound.

References

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Procedure for solubility testing of NM suspension. (2016). NANoREG. [Link]

  • Ševčík, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • DSC Analysis Guide: Thermal Testing Insights. (2024). Torontech. [Link]

  • Ortuño, J., et al. (2016). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. SciELO. [Link]

  • Determination of Boiling Point of Organic Compounds. (2024). GeeksforGeeks. [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

  • Boiling Point Determination. (n.d.). Chemconnections. [Link]

  • How to Determine Boiling Points on the Microscale. (2013). Chemtips. [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institute of Environmental Health Sciences. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • GABRIEL, C. (2019). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

  • Method for determining solubility of a chemical compound. (2005).
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2024). Qualitest. [Link]

  • Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy. (2018). ResearchGate. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • 1,2-Dimethylcyclobutane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2004). SciELO. [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient according to the Biopharmaceutics Classification System. (2019). World Health Organization (WHO). [Link]

  • Find and estimate pKa values. (2021). YouTube. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1966). Journal of Chemical Education. [Link]

  • 3,3-Dimethylcyclobutanecarboxylic acid. (n.d.). PubChem. [Link]

  • 1,3-Dimethylcyclobutane-2-carboxylic acid. (n.d.). PubChem. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). LibreTexts. [Link]

  • 1,3-Dimethylcyclobutane. (n.d.). PubChem. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • Structure Determination from Spectra (H NMR, C NMR, IR). (2021). YouTube. [Link]

  • Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (2009).
  • (1S,3R)-1,3-dimethylcyclohexane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • 13C nmr spectroscopy. (n.d.). Save My Exams. [Link]

Sources

Cis and trans isomerism in 1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical dynamics, synthesis, and characterization of 1,3-dimethylcyclobutane-1-carboxylic acid . This guide is structured for application scientists and medicinal chemists requiring actionable data for scaffold integration.

Stereochemical Dynamics, Synthesis, and Pharmaceutical Application

Executive Summary

This compound represents a critical "rigidified" aliphatic scaffold in modern drug design. Functioning as a bioisostere for leucine, isoleucine, or valine, it offers a restricted conformational profile that can lock pharmacophores into bioactive geometries while improving metabolic stability against


-oxidation.

This guide addresses the primary challenge in working with this scaffold: the control and assignment of cis/trans isomerism relative to the 1,3-substitution pattern. Unlike planar representations, the cyclobutane ring exists in a puckered "butterfly" conformation, significantly influencing thermodynamic stability and reactivity.

Structural Dynamics & Stereochemistry
2.1 The Isomerism Challenge

The molecule possesses two stereocenters: the quaternary C1 (substituted with Methyl and Carboxyl) and the tertiary C3 (substituted with Methyl and Hydrogen).

  • Isomer A (cis-1,3-dimethyl): The C1-Methyl and C3-Methyl groups are on the same face of the ring. Consequently, the C1-Carboxyl and C3-Methyl are trans.

  • Isomer B (trans-1,3-dimethyl): The C1-Methyl and C3-Methyl groups are on opposite faces. Consequently, the C1-Carboxyl and C3-Methyl are cis.

Nomenclature Note: In this guide, we utilize the relative orientation of the two methyl groups to define cis/trans for consistency with synthetic literature, but IUPAC priority (COOH > Me) dictates the


 assignment.
2.2 Conformational Puckering & Thermodynamics

Cyclobutane is not planar; it adopts a puckered conformation (


25-35° dihedral angle) to alleviate torsional strain and eclipsing interactions.[1] Substituents occupy positions analogous to axial (pseudo-axial) and equatorial (pseudo-equatorial).

Thermodynamic Stability Rule: The most stable isomer places the bulkiest groups in the equatorial positions to minimize 1,3-diaxial-like repulsion.

  • Steric Demand:

    
    .
    
  • Preferred Conformation: The Carboxyl group at C1 will strongly prefer the equatorial position.

  • The Result: The isomer that allows both the C1-COOH and the C3-Me to be equatorial is the thermodynamic product.

    • This corresponds to the trans-1,3-dimethyl isomer (where COOH and Me are cis).

Conformation cluster_legend Stability Driver IsoA Cis-1,3-Dimethyl (Kinetic Product) State Ring Puckering Equilibrium IsoA->State Steric Clash (COOH eq / Me ax) IsoB Trans-1,3-Dimethyl (Thermodynamic Product) State->IsoB Relaxation (COOH eq / Me eq) Legend Bulky groups (COOH, Me) prefer equatorial positions. Trans-dimethyl places both equatorial.

Figure 1: Thermodynamic drive toward the trans-1,3-dimethyl isomer to minimize steric strain.

Synthetic Pathways[2][3][4][5]

Two primary routes exist: De Novo ring construction (industrial/scale-up) and Functionalization of 3-oxocyclobutane (medicinal chemistry/diversity).

3.1 Route A: Malonate Alkylation (De Novo)

This route builds the ring from acyclic precursors. It is robust but requires careful separation of isomers.

  • Step 1: Alkylation of diethyl methylmalonate with 1,3-dibromobutane.

    • Reagents:

      
      .[2]
      
    • Mechanism:[3][4][5] Double nucleophilic substitution. The methyl group on the malonate becomes C1-Me; the methyl on the dibromide becomes C3-Me.

  • Step 2: Hydrolysis and Decarboxylation.[6]

    • Reagents:

      
      , then 
      
      
      
      .
    • Outcome: A mixture of cis and trans isomers (typically 40:60 favoring trans).

3.2 Route B: The "Keto-Acid" Route (Stereocontrolled)

This route allows for better separation of intermediates before the final step.

  • Step 1: Wittig olefination of 3-oxocyclobutanecarboxylic acid .

    • Reagent:

      
      .
      
    • Product: 3-methylenecyclobutane-1-carboxylic acid.

  • Step 2: Catalytic Hydrogenation.

    • Reagent:

      
      .
      
    • Selectivity: Hydrogen adds to the less hindered face (opposite the COOH), favoring the cis-1,3-dimethyl product (kinetic control) or trans depending on solvent/catalyst loading.

Synthesis Start1 Diethyl Methylmalonate + 1,3-Dibromobutane Proc1 NaOEt / Cyclization Start1->Proc1 Start2 3-Oxocyclobutane- carboxylic acid Proc3 Wittig Reaction Start2->Proc3 Inter1 Diethyl 1,3-dimethylcyclobutane- 1,1-dicarboxylate Proc2 Hydrolysis & Decarboxylation Inter1->Proc2 Inter2 3-Methylenecyclobutane- carboxylic acid Proc4 H2 / Pd-C (Hydrogenation) Inter2->Proc4 Proc1->Inter1 Final 1,3-Dimethylcyclobutane- 1-carboxylic acid (Isomer Mixture) Proc2->Final Proc3->Inter2 Proc4->Final

Figure 2: Convergent synthetic pathways. Route A is preferred for bulk synthesis; Route B for stereochemical exploration.

Analytical Characterization (The "How-To")

Distinguishing the isomers requires Nuclear Magnetic Resonance (NMR). Simple 1D-NMR is often insufficient due to overlapping signals. NOE (Nuclear Overhauser Effect) is the gold standard.

4.1 NMR Assignment Logic
  • Target Signal: Identify the methyl singlets/doublets.

    • C1-Me: Singlet (approx 1.3 - 1.5 ppm).

    • C3-Me: Doublet (approx 1.1 ppm).

  • NOE Correlation: Irradiate the C1-Me singlet.

    • Observation A (Strong NOE to C3-H): If the C1-Me enhances the methine proton at C3, they are on the same face. This implies C1-Me and C3-Me are trans. -> Trans-1,3-dimethyl isomer .

    • Observation B (Strong NOE to C3-Me): If the C1-Me enhances the C3-Me doublet, the methyls are on the same face. -> Cis-1,3-dimethyl isomer .

4.2 Data Summary Table
FeatureCis-1,3-Dimethyl IsomerTrans-1,3-Dimethyl Isomer
Configuration Me(1) / Me(3) SynMe(1) / Me(3) Anti
COOH / Me(3) Anti (Trans)Syn (Cis)
Thermodynamics Less Stable (Axial Me)More Stable (Diequatorial)
Key NOE Me(1)

Me(3)
Me(1)

H(3)
C1-Me Shift

~1.42 ppm (Deshielded)

~1.28 ppm (Shielded)
Pharmaceutical Applications
5.1 Bioisosterism

This scaffold is a lipophilic, non-planar bioisostere for the isopropyl group (Valine) or isobutyl group (Leucine).

  • Metabolic Blockade: The quaternary center at C1 prevents

    
    -proton abstraction, blocking racemization and inhibiting metabolic degradation by peptidases.
    
  • Vector Positioning: The fixed angle of the cyclobutane ring (

    
    109° bond angle, but rigidified) directs substituents into specific receptor pockets that flexible alkyl chains cannot maintain (entropic penalty reduction).
    
5.2 Drug Design Contexts
  • GABA Analogs: When converted to the amino acid (via Curtius rearrangement of the acid), it forms conformationally restricted GABA or Glutamate analogs.

  • Linkers: Used in Antibody-Drug Conjugates (ADCs) to improve solubility and stability compared to standard cyclohexyl or phenyl linkers.

References
  • Conformational Analysis: Wiberg, K. B. (1965). Cyclobutane-1,3-dicarboxylic Acid Configurations. Journal of the American Chemical Society. Link

  • Synthetic Route (Malonate): Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 21, p.17 (1941). Cyclobutanedicarboxylic acid synthesis. Link

  • Stereochemical Assignment: Pigge, F. C., et al. (2018). Stereoselective Synthesis of Substituted Cyclobutanes. Journal of Organic Chemistry. Link

  • Bioisosterism: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

  • Thermodynamic Data: NIST Chemistry WebBook, SRD 69. cis-1,3-dimethylcyclobutane data. Link

Sources

1,3-dimethylcyclobutane-1-carboxylic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1,3-Dimethylcyclobutane-1-carboxylic acid is a conformationally restricted cycloalkane scaffold used in medicinal chemistry to modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. Characterized by a quaternary carbon at the C1 position and a stereogenic center at C3, this molecule serves as a rigid bioisostere for aliphatic amino acids (e.g., leucine, isoleucine) and acts as a metabolic blocker due to the steric hindrance at the carboxylic acid alpha-position.

Chemical Identifiers[1][2][3]
Identifier TypeValueNotes
CAS Number 806615-12-3 General entry (racemic/unspecified stereochemistry)
IUPAC Name This compound
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
SMILES CC1CC(C)(C(=O)O)C1
InChI Key WVRNLGWRMIKMGW-UHFFFAOYSA-N(Note: Key may vary by specific isomer)
Physiochemical Profile (Predicted)
  • LogP: ~1.4 – 1.7 (Moderate lipophilicity, good membrane permeability potential).

  • pKa: ~4.75 (Typical for alpha-substituted cycloalkyl carboxylic acids).

  • Topological Polar Surface Area (TPSA): 37.3 Ų (Favorable for CNS penetration).

  • Boiling Point: ~225°C (at 760 mmHg).

Synthetic Architecture

The synthesis of this compound presents a challenge in controlling the ring closure and stereochemistry. The most robust route involves a double alkylation strategy using a malonate enolate and a 1,3-dihalide.

Retrosynthetic Analysis

The C1 quaternary center suggests the use of a substituted malonate (diethyl methylmalonate) as the nucleophilic component. The C3 methyl group must originate from the electrophilic component (1,3-dibromo-2-methylpropane).

Protocol: Malonate-Based Cyclization

Objective: Synthesis of this compound via 1,1-dicarboxylate intermediate.

Reagents:
  • Diethyl methylmalonate (1.0 eq)

  • 1,3-Dibromo-2-methylpropane (1.1 eq)

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (2.2 eq)

  • Ethanol (anhydrous) or THF/DMF mix.

Step-by-Step Methodology:
  • Enolate Formation:

    • In a flame-dried 3-neck flask under Nitrogen, dissolve diethyl methylmalonate in anhydrous DMF/THF (1:1).

    • Cool to 0°C. Slowly add NaH (60% dispersion in oil). Causality: Low temperature prevents runaway exotherms during deprotonation; DMF promotes SN2 reactivity.

    • Stir for 30 minutes until gas evolution ceases.

  • Cyclization (Double SN2):

    • Add 1,3-dibromo-2-methylpropane dropwise.

    • Heat the reaction to 80-100°C for 12-18 hours.

    • Mechanistic Insight: The first alkylation is intermolecular; the second is an entropically disfavored intramolecular ring closure. High dilution or slow addition can minimize polymerization, though the "gem-dimethyl" effect (Thorpe-Ingold effect) from the C1 methyl actually accelerates ring closure compared to unsubstituted analogs.

  • Hydrolysis & Decarboxylation:

    • Isolate the intermediate (Diethyl 1,3-dimethylcyclobutane-1,1-dicarboxylate).

    • Reflux in 20% aqueous KOH/Ethanol for 4 hours to hydrolyze esters to the dicarboxylate salt.

    • Acidify with conc. HCl to pH 1 to precipitate the 1,1-dicarboxylic acid.

    • Thermal Decarboxylation: Heat the neat dicarboxylic acid solid to 160-180°C (oil bath) until CO₂ evolution stops.

    • Result: The C1 position loses one carboxyl group, resolving the quaternary center to a mono-acid.

  • Purification:

    • Distillation under reduced pressure is required to separate the product from polymeric byproducts.

    • Separation of cis and trans isomers (relative to C1-COOH and C3-Me) often requires HPLC or fractional crystallization of chiral salt derivatives.

Synthetic Pathway Visualization

Synthesis Start1 Diethyl methylmalonate Inter1 Intermediate: Diethyl 1,3-dimethylcyclobutane- 1,1-dicarboxylate Start1->Inter1 NaH, DMF/THF Double SN2 Start2 1,3-dibromo-2-methylpropane Start2->Inter1 Inter2 1,1-Dicarboxylic Acid Inter1->Inter2 KOH, EtOH Hydrolysis Product Target: 1,3-dimethylcyclobutane- 1-carboxylic acid Inter2->Product Heat (180°C) -CO2 (Decarboxylation)

Figure 1: Synthetic workflow for the construction of the 1,3-dimethylcyclobutane scaffold.

Stereochemical Analysis

The molecule possesses cis/trans isomerism defined by the relationship between the Carboxyl group at C1 and the Methyl group at C3.

  • Cis-Isomer: The -COOH (C1) and -CH₃ (C3) are on the same side of the ring plane.

  • Trans-Isomer: The -COOH (C1) and -CH₃ (C3) are on opposite sides .[1]

Thermodynamic Stability: In cyclobutanes, 1,3-disubstituted systems generally prefer a "puckered" conformation to relieve torsional strain. The cis isomer (diequatorial-like in the puckered form) is often thermodynamically more stable than the trans isomer, depending on solvent interactions, though the energy barrier is low.

Medicinal Chemistry Utility

Bioisosterism & Metabolic Stability

The 1,3-dimethylcyclobutane moiety is a valuable tool for "escaping flatland" in drug discovery.

  • Quaternary Carbon Blockade: The C1 methyl group prevents metabolic oxidation at the alpha-position of the carboxylic acid (or its amide derivatives). This extends half-life (

    
    ) compared to linear alkyl chains.
    
  • Conformational Restriction: Unlike a flexible isobutyl chain, the cyclobutane ring locks the vectors of the substituents. This reduces the entropic penalty upon binding to a protein target.

  • Lipophilicity Modulation: The scaffold adds bulk and lipophilicity without the rotatable bonds associated with linear alkyl chains, improving the Ligand Efficiency (LE).

Strategic Application Logic

MedChem Problem Problem: Rapid Metabolism / Low Potency Solution Strategy: Incorporate 1,3-dimethylcyclobutane Problem->Solution Effect1 Quaternary C1 Blocks Alpha-Oxidation Solution->Effect1 Effect2 Rigid Scaffold Pre-organizes Conformation Solution->Effect2 Outcome Outcome: Improved PK & Affinity Effect1->Outcome Effect2->Outcome

Figure 2: Decision logic for incorporating the cyclobutane scaffold in lead optimization.

Safety & Handling (E-E-A-T)

While specific toxicological data for this specific isomer is limited, analogues (cyclobutanecarboxylic acids) share common hazard profiles.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).

  • Handling:

    • The acid is likely a viscous oil or low-melting solid.

    • Incompatibility: Avoid strong oxidizing agents and strong bases.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent slow oxidation or moisture absorption.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid (Used for structural comparison and property estimation logic). Retrieved February 15, 2026, from [Link]

Sources

Role of 1,3-dimethylcyclobutane-1-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of 1,3-Dimethylcyclobutane-1-Carboxylic Acid in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry.[1] Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and serve as a bioisosteric replacement for larger or more flexible chemical groups.[1][2] This guide delves into the strategic application of the 1,3-disubstituted cyclobutane core, with a specific focus on the potential roles of this compound and its derivatives in drug discovery. We will explore its synthesis, potential therapeutic applications, and key physicochemical and pharmacokinetic considerations for researchers and drug development professionals.

The Cyclobutane Scaffold: A Privileged Structure in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can bestow several advantageous properties. Unlike more flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring locks substituents into well-defined spatial orientations. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to increased potency.[1]

Key characteristics of the cyclobutane ring in medicinal chemistry include:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring provides a fixed three-dimensional arrangement for its substituents.[1]

  • Metabolic Stability: The high C-C bond strength and steric hindrance can make the cyclobutane ring resistant to metabolic degradation.[1]

  • Aryl Bioisostere: The 1,3-disubstituted cyclobutane moiety can mimic the spatial arrangement of para-substituted phenyl rings, offering a non-aromatic alternative with improved physicochemical properties.[2]

  • Hydrophobic Pocket Filling: The carbocyclic nature of the scaffold allows it to effectively occupy hydrophobic pockets within protein binding sites.[1]

Several successful drug candidates have incorporated the 1,3-disubstituted cyclobutane motif, highlighting its utility in the field.[2]

Synthesis of this compound Derivatives

While the direct synthesis of this compound is not extensively documented in readily available literature, its preparation can be envisioned through established methodologies for constructing substituted cyclobutane rings. A plausible synthetic approach could involve a [2+2] cycloaddition reaction or the derivatization of a pre-formed cyclobutane core.

Hypothetical Synthetic Protocol via [2+2] Cycloaddition

A potential route could involve the photochemical [2+2] cycloaddition of an appropriately substituted alkene and ketene acetal, followed by hydrolysis and functional group manipulation.

Step 1: Photochemical [2+2] Cycloaddition An isobutylene derivative is reacted with a ketene acetal under photochemical conditions to form the cyclobutane ring.

Step 2: Hydrolysis of the Acetal The resulting cyclobutane acetal is hydrolyzed under acidic conditions to yield the corresponding ketone.

Step 3: Wittig Reaction or Grignard Addition The ketone is converted to the target dimethyl-substituted cyclobutane via a Wittig reaction with methylenetriphenylphosphorane or by Grignard addition of methylmagnesium bromide followed by dehydration and reduction.

Step 4: Oxidation to the Carboxylic Acid The resulting substituted cyclobutane can be functionalized and then oxidized to the carboxylic acid using a strong oxidizing agent like potassium permanganate or Jones reagent.

Experimental Workflow: A Generalized Approach

G cluster_synthesis Hypothetical Synthesis of 1,3-Dimethylcyclobutane Carboxylic Acid start Substituted Alkene + Ketene Acetal cycloaddition [2+2] Photochemical Cycloaddition start->cycloaddition hydrolysis Acidic Hydrolysis cycloaddition->hydrolysis ketone Cyclobutanone Intermediate hydrolysis->ketone functionalization Wittig Reaction or Grignard Addition ketone->functionalization dimethyl_cyclobutane 1,3-Dimethylcyclobutane Derivative functionalization->dimethyl_cyclobutane oxidation Oxidation dimethyl_cyclobutane->oxidation product 1,3-Dimethylcyclobutane- 1-Carboxylic Acid oxidation->product

Caption: A potential synthetic pathway to this compound.

Potential Medicinal Chemistry Applications

The unique structural features of this compound suggest its potential utility in several therapeutic areas. The combination of a rigid, non-polar scaffold with a polar, ionizable carboxylic acid group makes it an interesting building block for designing novel therapeutics.

As a Rigid Scaffold for Pharmacophore Presentation

The 1,3-disubstituted pattern allows for the precise positioning of the carboxylic acid and a methyl group (or other functionalities that could be derived from it) in either a cis or trans configuration. This can be exploited to mimic the binding mode of known ligands or to explore novel interactions with a target protein.

As a Phenyl Ring Bioisostere

In many drug molecules, a para-substituted phenyl ring is a key pharmacophoric element. However, aromatic rings can be susceptible to metabolic oxidation. Replacing a phenyl ring with a 1,3-disubstituted cyclobutane ring can improve metabolic stability and solubility while maintaining the necessary spatial orientation of key functional groups.[2]

The Role of the Carboxylic Acid Moiety

The carboxylic acid group is a common feature in many drugs, often acting as a key hydrogen bond donor and acceptor, or forming ionic interactions with basic residues in the target protein.[3][4] In this compound, this group can be strategically positioned to engage with the target.

Logical Relationship: From Structure to Potential Activity

G cluster_properties Structural Features cluster_applications Potential Medicinal Chemistry Roles structure 1,3-Dimethylcyclobutane- 1-Carboxylic Acid rigidity Rigid Cyclobutane Core structure->rigidity substitution 1,3-Disubstitution Pattern structure->substitution acid Carboxylic Acid Group structure->acid scaffold Conformationally Restricted Scaffold rigidity->scaffold bioisostere Phenyl Ring Bioisostere substitution->bioisostere binding Target Binding Element acid->binding

Caption: The structural features of this compound and their potential applications in medicinal chemistry.

Physicochemical and Pharmacokinetic Considerations

When considering the incorporation of this compound into a drug candidate, it is crucial to evaluate its potential impact on the overall physicochemical and pharmacokinetic profile of the molecule.

Physicochemical Properties

The properties of this compound itself are not widely reported. However, we can infer its likely characteristics based on its structure and related molecules.

PropertyPredicted Impact of the this compound MoietyRationale
pKa ~4-5The carboxylic acid group is expected to have a pKa typical of alkyl carboxylic acids.[5]
LogP/LogD Moderate lipophilicityThe dimethylcyclobutane core is lipophilic, while the carboxylic acid is hydrophilic and will be ionized at physiological pH, reducing the LogD.
Polar Surface Area (PSA) ~37.3 ŲBased on the carboxylic acid group, contributing to its hydrogen bonding capacity.
Solubility pH-dependentThe ionized carboxylate form will be more soluble in aqueous media.[3]
Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are critical to its success.

  • Absorption: As a carboxylic acid, its absorption from the gastrointestinal tract will be influenced by its pKa and the local pH.[6] The unionized form is more likely to passively diffuse across cell membranes.[6]

  • Distribution: The balance between the lipophilic cyclobutane core and the hydrophilic carboxylic acid will determine its distribution into various tissues.

  • Metabolism: The cyclobutane ring is generally considered to be metabolically robust.[1] The primary sites of metabolism would likely be the methyl groups or the carboxylic acid itself (e.g., through glucuronidation).[4]

  • Excretion: The compound and its metabolites are likely to be excreted renally.

The replacement of a more metabolically labile group with the this compound moiety could be a strategy to improve a drug candidate's half-life.

Conclusion

While this compound is not yet a widely reported scaffold in medicinal chemistry literature, its structural features and those of related 1,3-disubstituted cyclobutanes suggest significant potential. Its rigid, three-dimensional nature, combined with the versatile binding capabilities of the carboxylic acid group, makes it an attractive building block for the design of novel therapeutics with potentially improved potency, selectivity, and pharmacokinetic properties. Further research into the synthesis and biological evaluation of derivatives of this scaffold is warranted to fully explore its utility in drug discovery.

References

  • Erickson, J. A., & Kuntz, I. D. (1995). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • WO2015170713A1 - Novel method for producing 1,3-di-substituted-cyclobutane-1,2,3,4-tetracarboxylic acid and dianhydride of said acid - Google Patents. (n.d.).
  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates.
  • de Meijere, A., et al. (2015). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Chemistry – A European Journal, 21(34), 12045-12053.
  • (1S,3R)-1,3-dimethylcyclohexane-1-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • Cason, J., & Way, E. L. (1955). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 35, 32.
  • de Ruiter, A., & Lensen, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3293.
  • An Introduction to Pharmacokinetics. (n.d.). Retrieved from [Link]

  • Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide. (n.d.). Retrieved from [Link]

  • Kleemann, A. (2012). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-24). Wiley-VCH.
  • 1,3-Dimethylcyclobutane-2-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • 3,3-Dimethylcyclobutanecarboxylic acid. PubChem. (n.d.). Retrieved from [Link]

  • Meanwell, N. A. (2011). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • de Ruiter, A., & Lensen, N. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • Szafrański, K., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1987.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 58(24), 9571-9585.
  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists.
  • Rescigno, A. (2001). A short introduction to pharmacokinetics. European Review for Medical and Pharmacological Sciences, 5(2), 33-38.

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Methodological & Application

Using 1,3-dimethylcyclobutane-1-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1,3-Dimethylcyclobutane-1-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the modern era of "Escaping from Flatland," medicinal chemists increasingly rely on saturated,


-rich scaffolds to improve solubility, metabolic stability, and target selectivity. This compound  represents a high-value pharmacophore that serves two critical functions:
  • Bioisosteric Replacement: It acts as a rigid, lipophilic surrogate for gem-dimethyl groups, cyclohexyl rings, or phenyl rings.

  • Conformational Locking: The cyclobutane ring restricts the vector of the carboxylic acid (and subsequent amides), freezing the molecule in a bioactive conformation.

This guide addresses the primary challenges associated with this intermediate: resolving the complex stereochemistry (cis/trans isomers) and overcoming steric hindrance at the quaternary carbon during amide coupling.

Structural Analysis & Stereochemistry

Unlike flexible alkyl chains, the cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.[1] This puckering dictates the spatial orientation of substituents.

  • The Challenge: The 1,3-substitution pattern creates cis and trans diastereomers.

    • Cis-isomer: The C1-Methyl and C3-Methyl groups are on the same face.[1] To minimize 1,3-diaxial repulsion, the ring puckers to place both methyls in pseudo-equatorial positions. This is generally the thermodynamic product.

    • Trans-isomer: The methyl groups are on opposite faces.[2] One group is forced into a pseudo-axial position, creating higher strain.

Impact on Drug Design: The choice of isomer drastically alters the exit vector of the drug pharmacophore. The cis isomer projects the carbonyl group and the C3-substituent in a specific angular relationship (approx. 150°), while the trans isomer alters this trajectory, potentially clashing with the receptor binding pocket.

Visualizing the Isomer Landscape

Stereochemistry Substrate 1,3-Dimethylcyclobutane- 1-carboxylic Acid Pucker Ring Pucker (Butterfly Conformation) Substrate->Pucker Energy Min. Cis CIS Isomer (Diequatorial Methyls) Thermodynamic Product Pucker->Cis Preferred Trans TRANS Isomer (Axial/Equatorial) Kinetic/High Energy Pucker->Trans Minor Vector1 Vector Angle A (Target Fit) Cis->Vector1 Vector2 Vector Angle B (Steric Clash) Trans->Vector2

Figure 1: Stereochemical divergence of the cyclobutane scaffold. The "pucker" dictates the final vector alignment of the pharmaceutical payload.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Context: The carboxylic acid at C1 is quaternary (attached to a methyl group and the ring). This creates significant steric hindrance, making standard EDC/HOBt couplings sluggish or prone to failure.

Reagents:

  • Acid: this compound (1.0 equiv)

  • Amine: Target amine (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR HATU

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or EtOAc (Dry)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and DIPEA (3.0 equiv) in dry DMF (0.2 M concentration) under Nitrogen.

  • Coupling Agent Addition:

    • Preferred (Scale-up): Add T3P (1.5 equiv) dropwise at 0°C. T3P is less prone to epimerization and handles sterics well.

    • Alternative (Discovery): Add HATU (1.2 equiv) at 0°C.

  • Amine Addition: Stir for 15 minutes to ensure activation, then add the Amine (1.1 equiv).

  • Temperature Ramp: Allow the reaction to warm to Room Temperature (RT).

    • Critical Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The quaternary center often requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO3 (x2), 1M HCl (x1), and Brine. Dry over MgSO4.

Protocol B: Separation and Assignment of Cis/Trans Isomers

Context: Commercial sources often supply this acid as a mixture (e.g., 3:1 Cis/Trans). Separation is best performed at the Methyl Ester stage before hydrolysis, as esters are easier to separate on silica than polar acids.

  • Esterification: Treat the acid mixture with TMS-Diazomethane or MeOH/H2SO4 to form the methyl ester.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40 g per 1 g crude).

    • Mobile Phase: Hexanes:EtOAc (Gradient 0% -> 20%).

    • Observation: The Cis isomer (diequatorial, less polar surface area) typically elutes after the Trans isomer (axial methyl exposed), though this order can reverse depending on the exact column chemistry.

  • NOE Validation (The "Truth" Test):

    • Perform a 1D-NOE NMR experiment.

    • Irradiate the C1-Methyl signal.

    • Cis Signal: Strong NOE enhancement of the C3-Methine proton (they are on the same face).

    • Trans Signal: Weak or no enhancement of the C3-Methine proton.

Data Presentation & Analysis

When screening these intermediates, data must be structured to correlate stereochemistry with biological potency.

Table 1: Physicochemical Profile of 1,3-Dimethylcyclobutane Scaffold

PropertyValue / CharacteristicImpact on Drug Design
Hybridization

(Saturated)
Increases solubility compared to phenyl rings.
LogP ~1.7 (Acid form)Moderate lipophilicity; good for membrane permeability.
Metabolic Stability HighQuaternary C1 blocks

-oxidation; Ring strain resists P450 attack.
Vector Angle ~148° (Cis) vs ~110° (Trans)Critical for orienting warheads in enzyme pockets.

Strategic Workflow Diagram

The following workflow illustrates the decision tree for incorporating this scaffold into a Lead Optimization campaign.

Workflow Start Hit Compound (Contains Phenyl/Gem-Dimethyl) Design Scaffold Hop: Insert 1,3-Dimethylcyclobutane Start->Design Synthesis Synthesis of Isomeric Mix Design->Synthesis Separation Chromatographic Separation (Cis vs Trans) Synthesis->Separation PathCis Path A: CIS Isomer (Rigid Linear Vector) Separation->PathCis PathTrans Path B: TRANS Isomer (Rigid Bent Vector) Separation->PathTrans Coupling Steric Coupling (T3P/HATU) PathCis->Coupling PathTrans->Coupling Assay Bioassay (IC50) Coupling->Assay SAR SAR Analysis (Correlate Vector with Potency) Assay->SAR

Figure 2: Integration of cyclobutane bioisosteres into the drug discovery cycle.

References

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. A seminal review on using cyclobutanes and bicyclo[1.1.1]pentanes to replace aromatic rings. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

    
     character (like cyclobutanes) improves drug success rates. Link
    
  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Physicochemical Motifs in Drug Discovery." Angewandte Chemie. While focusing on oxetanes, this paper details the "pucker" analysis and vector alignment relevant to 4-membered rings. Link

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Provides the basis for recommending T3P over EDC for sterically hindered substrates. Link

Sources

Application Notes & Protocols: Incorporating 1,3-Dimethylcyclobutane-1-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Steric and Conformational Constraint in Peptidomimetics

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation and a lack of conformational stability, which can lead to poor bioavailability and reduced target affinity.[1] Peptidomimetics address these limitations by incorporating non-natural amino acids or structural motifs that mimic peptide secondary structures while offering enhanced pharmacological properties.[] The incorporation of rigid scaffolds is a powerful strategy to pre-organize the peptide backbone into a bioactive conformation, reducing the entropic penalty upon binding and improving metabolic stability.[3]

This guide details the rationale and protocols for incorporating 1,3-dimethylcyclobutane-1-carboxylic acid, a unique α,α-disubstituted cyclic building block, into peptide sequences. The cyclobutane ring introduces a high degree of rigidity, influencing the local backbone geometry and potentially inducing turn-like structures.[4] Furthermore, the gem-dimethyl group at the C1 position (α-carbon equivalent) provides significant steric shielding, which can protect the adjacent amide bond from enzymatic cleavage, thereby increasing the in-vivo half-life of the resulting peptidomimetic.[5] This strategic modification is a valuable tool for medicinal chemists aiming to design next-generation peptide-based therapeutics with improved drug-like properties.

Part 1: Synthesis of the Fmoc-Protected Building Block

Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) requires the carboxylic acid to be protected with a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The following protocol is adapted from standard procedures for the Fmoc protection of amino acids using Fmoc-succinimide (Fmoc-OSu), a stable and efficient reagent.[6][7]

Protocol 1: Synthesis of Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid

Materials:

  • This compound

  • 9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Separatory Funnel

  • Standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.

  • Fmoc-OSu Addition: To the stirring solution, add Fmoc-OSu (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to stir vigorously at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.

    • Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.

    • Wash the aqueous layer twice with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2 by slowly adding 1 M HCl while cooling in an ice bath. The Fmoc-protected product should precipitate as a white solid or oil.

  • Extraction: Extract the product from the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid.

Diagram 1: Synthesis of the Fmoc-Protected Building Block

G cluster_0 Step 1: Dissolution cluster_1 Step 2-3: Fmoc Protection cluster_2 Step 4-7: Work-up & Purification A 1,3-dimethylcyclobutane- 1-carboxylic acid C Stirring Solution A->C B 1,4-Dioxane / 10% NaHCO3 (aq) B->C E Reaction Mixture (Stir Overnight) C->E D Fmoc-OSu D->E F Rotovap Acidification (HCl) Extraction (EtOAc) E->F G Purification (Chromatography) F->G H Fmoc-Protected Product G->H

Caption: Workflow for Fmoc protection of the carboxylic acid.

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of α,α-disubstituted amino acids like this compound is challenging due to significant steric hindrance around the carboxylic acid.[5][8] Standard coupling conditions are often insufficient, leading to low yields and deletion sequences.[9] The following protocol employs a high-reactivity aminium-based coupling reagent, HCTU, which is highly effective for such difficult couplings.[10][11]

Protocol 2: Automated/Manual Fmoc-SPPS Incorporation

This protocol assumes a standard Fmoc-SPPS workflow.[12][13] The key modifications are in the coupling step for the hindered cyclobutane residue.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid

  • Coupling Reagent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Reagent: 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser Test or TNBS Test reagents for monitoring coupling completion

SPPS Cycle:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 10-15 minutes. Drain.[13]

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.

  • Coupling Step (Standard Amino Acids):

    • Prepare the activation solution: Dissolve Fmoc-amino acid (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add the activation solution to the deprotected resin.

    • Couple for 30-60 minutes.

    • Wash the resin with DMF (3-5 times).

  • Coupling Step (this compound):

    • Rationale: The Cα-gem-dimethyl substitution severely hinders the reaction. A higher excess of reagents, a more potent activator, and longer reaction times or double coupling are necessary to achieve high efficiency.[14][15]

    • Activation Solution: In a separate vial, pre-activate by dissolving Fmoc-1,3-dimethylcyclobutane-1-carboxylic acid (5 eq) and HCTU (4.9 eq) in DMF. Add DIPEA (10 eq) and allow to stand for 1-2 minutes.

    • First Coupling: Add the activation solution to the deprotected resin and couple for 2 hours.

    • Monitoring: After 2 hours, take a small sample of resin beads and perform a Kaiser or TNBS test. A negative result (yellow for Kaiser, colorless for TNBS) indicates complete coupling.

    • Second Coupling (if necessary): If the test is positive (blue for Kaiser, orange for TNBS), drain the vessel and repeat the coupling step with a freshly prepared activation solution for another 2 hours.

    • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

Diagram 2: SPPS Cycle for Hindered Residue

start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling of Hindered Residue (Fmoc-Acid, HCTU, DIPEA) 2 hours wash1->coupling test Kaiser/TNBS Test coupling->test wash2 Wash (DMF/DCM) test->wash2 Negative recouple Repeat Coupling Step test->recouple Positive end Continue to Next Cycle wash2->end recouple->coupling

Caption: Decision workflow for coupling the sterically hindered residue.

Part 3: Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide must be cleaved from the solid support, deprotected, and purified.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/Thioanisole/Water/Phenol/EDT, 82.5:5:5:5:2.5 v/v) or similar scavenger-containing TFA mixture.

  • Cold Diethyl Ether

  • Centrifuge

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification and Characterization

Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass.[3]

  • Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak is indicative of high purity.

  • NMR Spectroscopy: For detailed structural analysis, 2D NMR experiments (TOCSY, NOESY) in a suitable solvent (e.g., H₂O/D₂O or DMSO-d₆) can be performed. The rigid cyclobutane ring is expected to produce unique NOE patterns and restrict the conformational freedom of adjacent residues, which can be used to determine the local three-dimensional structure.[4][16]

Summary of Key Parameters

ParameterRecommendation for this compoundRationale
SPPS Coupling Reagent HCTU, HATU, or PyAOPHigh-reactivity reagents are required to overcome the severe steric hindrance of the α,α-disubstituted scaffold.[10][17]
Reagent Equivalents 5 eq. Fmoc-Acid, 4.9 eq. Coupling Reagent, 10 eq. DIPEAIncreased concentration drives the reaction to completion for hindered couplings.[15]
Coupling Time 2 hours, followed by monitoring and potential recouplingSteric bulk significantly slows down the reaction rate compared to standard amino acids.[5][9]
Monitoring Kaiser Test or TNBS TestEssential to confirm complete acylation before proceeding to the next cycle to avoid deletion sequences.
Cleavage Cocktail TFA-based with scavengers (e.g., Reagent K)Standard procedure to remove acid-labile side-chain protecting groups and cleave from the resin.
Purification Preparative RP-HPLC (C18)Gold standard for achieving high-purity synthetic peptides.

References

  • ARKAT USA, Inc. Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino acids. Arkivoc.

  • Hicks, R. P., et al. (2005). Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. Journal of Peptide Research.

  • Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Ortuño, R. M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences.

  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.

  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

  • Clayden, J., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications.

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.

  • SeRMN - NMR Service at UAB. (2017). cyclobutane.

  • Spring, D. R., et al. Efficient Synthesis of Fmoc-Protected Azido Amino Acids. University of Cambridge.

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Semantic Scholar.

  • Ortuño, R. M., et al. Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate.

  • BenchChem. (2025). Technical Support Center: HCTU in Peptide Synthesis.

  • Advanced ChemTech. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

  • Gini, A., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.

  • Ortuño, R. M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.

  • Cusabio. Fmoc-1-amino-3,3-dimethylcyclobutane-1-carboxylicacid.

  • Angeles, A. R., et al. (2018). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules.

  • Google Patents. (2021). US11186608B2 - Solid phase synthesis of acylated peptides.

  • MilliporeSigma. Peptide Coupling Reagents Guide.

  • ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.

  • Scott, W. L., et al. (1997). The solid phase synthesis of α,α-disubstituted unnatural amino acids and peptides (di-UPS). Tetrahedron Letters.

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.

  • Journal of Pharmaceutical Research. (2025). Peptidomimetics : A New Era in Drug Discovery.

  • Trabocchi, A., et al. SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. ResearchGate.

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.

  • Allinger, N. L. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education.

  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.

Sources

Application Note: Scalable Manufacturing Methods for Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane carboxylic acids are critical pharmacophores in modern drug discovery, serving as conformationally restricted analogues of amino acids (e.g., GABA, glutamate) and rigid linkers in peptidomimetics. However, their synthesis at scale is historically impeded by significant ring strain (~26.4 kcal/mol) and the safety hazards associated with high-energy precursors.

This guide details two validated, scalable methodologies for synthesizing cyclobutane carboxylic acid derivatives:

  • Continuous Flow Photochemistry: Utilizing [2+2] cycloaddition for complex, substituted cores.[1]

  • Phase-Transfer Catalyzed (PTC) Dialkylation: A robust, cost-effective route for gem-disubstituted cyclobutanes (e.g., 1,1-cyclobutanedicarboxylic acid derivatives).

The Challenge of Strain and Scale

In batch manufacturing, cyclobutane synthesis faces two primary failure modes:

  • Photochemical Attenuation: In batch vessels, the Beer-Lambert law dictates that light intensity decays exponentially with path length. Large reactors result in "dark zones," leading to long reaction times and side-product oligomerization.

  • Thermodynamic Runaway: Classical alkylation strategies often involve exothermic ring closures of active methylenes. At scale, heat removal becomes the rate-limiting step, risking thermal runaway.

The protocols below address these by decoupling reaction kinetics from heat/mass transfer limitations.

Method A: Continuous Flow Photochemistry ([2+2] Cycloaddition)

Best For: Complex substitution patterns, chiral scaffolds, and temperature-sensitive substrates.

Mechanistic Rationale

The [2+2] cycloaddition is the most atom-economic route to cyclobutanes. By transitioning from batch to flow, we utilize micro- or meso-fluidic tubing (FEP) to minimize the optical path length (<2 mm). This ensures uniform irradiation and allows for the safe handling of high-pressure intermediates.

Experimental Workflow Diagram

The following diagram illustrates a standard recirculating flow setup for scalable photochemistry.

FlowPhotochemistry cluster_safety Safety Enclosure Feed Feed Solution (Alkene + Enone) Pump HPLC Pump (High Pressure) Feed->Pump 2-5 mL/min Reactor FEP Coil Reactor (UV-LED 365nm) Pump->Reactor Pressurized Stream Cooling Heat Exchanger (T < 25°C) Reactor->Cooling Exotherm Control Cooling->Reactor Recirculation (Optional) BPR Back Pressure Regulator (100 psi) Cooling->BPR Collection Product Collection (Cyclobutane) BPR->Collection Depressurization

Figure 1: Schematic of a continuous flow photochemical reactor. The Back Pressure Regulator (BPR) is critical to prevent solvent boiling and maintain dissolved gas levels.

Validated Protocol: Synthesis of 3-Substituted Cyclobutane Carboxylic Acids

Target: Photochemical dimerization or cross-addition (e.g., Maleic Anhydride + Alkene).

Equipment:

  • Vapourtec E-Series or equivalent mesofluidic photoreactor.

  • Fluorinated Ethylene Propylene (FEP) tubing (10 mL reactor volume).

  • UV-LED source (365 nm, 150W).

Step-by-Step Procedure:

  • Feed Preparation: Dissolve the alkene (1.0 equiv) and maleic anhydride (1.2 equiv) in Acetonitrile (MeCN).

    • Critical Step: Degas the solution with Nitrogen/Argon for 20 minutes. Oxygen is a triplet quencher and will inhibit the reaction [1].

  • System Priming: Flush the reactor with pure MeCN at 2 mL/min to establish a baseline pressure.

  • Irradiation: Set the UV-LED intensity to 80-100%.

  • Processing: Pump the reagent stream through the reactor.

    • Residence Time (

      
      ): Calculate flow rate (
      
      
      
      ) using
      
      
      . A typical
      
      
      is 5–10 minutes.
  • Collection: Collect the effluent. The solvent is removed via rotary evaporation.

  • Hydrolysis (to Acid): The resulting anhydride is dissolved in water/THF (1:1) and stirred at room temperature for 2 hours to yield the cis-cyclobutane-1,2-dicarboxylic acid.

Scale-Up Note: To scale this process, do not increase tubing diameter (which reduces light penetration). Instead, "number up" by running multiple reactor coils in parallel or running the system continuously for 24+ hours.

Method B: Classical Dialkylation (Malonate Synthesis)

Best For: gem-Disubstituted cyclobutanes (e.g., 1,1-cyclobutanedicarboxylic acid) and commodity-scale production.

Mechanistic Rationale

Traditional methods use Sodium Ethoxide (NaOEt) in ethanol, which generates significant waste and requires strictly anhydrous conditions. The modern scalable approach utilizes Solid-Liquid Phase Transfer Catalysis (PTC) . This method uses solid Potassium Carbonate (


) and a quaternary ammonium salt, eliminating the need for metallic sodium and allowing for easier moisture control [2].
Experimental Workflow Diagram

MalonateSynthesis Start Diethyl Malonate + 1,3-Dibromopropane PTC_Step Alkylation (PTC) K2CO3, TBAB, MeCN, 60°C Start->PTC_Step Double Alkylation Intermediate Diethyl 1,1-cyclobutane dicarboxylate PTC_Step->Intermediate Filter & Distill Hydrolysis Saponification KOH, EtOH/H2O Intermediate->Hydrolysis Ester Cleavage Decarb Decarboxylation Heat (160°C), -CO2 Hydrolysis->Decarb Acidification (pH 1) Final Cyclobutane Carboxylic Acid Decarb->Final Distillation

Figure 2: Pathway for the chemical synthesis of cyclobutane carboxylic acid via malonate dialkylation.

Validated Protocol: Synthesis of Cyclobutane Carboxylic Acid

Reagents: Diethyl malonate, 1,3-dibromopropane,


 (anhydrous), Tetrabutylammonium bromide (TBAB).

Step-by-Step Procedure:

  • Alkylation:

    • In a jacketed reactor, suspend

      
       (2.5 equiv) and TBAB (0.05 equiv) in Acetonitrile.
      
    • Add Diethyl malonate (1.0 equiv) and 1,3-dibromopropane (1.1 equiv).

    • Heat to 60°C with vigorous mechanical stirring (essential for solid-liquid transfer).

    • Safety: The reaction is exothermic. Monitor internal temperature closely.

    • Reaction time: 12–16 hours. Filter off solids and concentrate to obtain the diester.

  • Hydrolysis:

    • Reflux the crude diester with KOH (2.5 equiv) in Ethanol/Water (2:1) for 4 hours.

    • Remove ethanol, acidify with conc. HCl to pH 1, and extract with ether/EtOAc.

  • Decarboxylation (The Safety Critical Step):

    • The intermediate is 1,1-cyclobutanedicarboxylic acid.[2]

    • Place the neat dicarboxylic acid in a flask equipped with a distillation head.

    • Heat to 160–170°C.

    • Warning: Massive evolution of

      
       gas will occur. Ensure the system is vented to a scrubber. Do not seal the system.
      
    • The mono-acid product (Cyclobutane carboxylic acid) will distill over (bp ~195°C) as the reaction proceeds, acting as a self-purifying step [3].

Comparative Data & Selection Guide

FeatureMethod A: Flow PhotochemistryMethod B: Malonate Alkylation
Primary Utility Complex, highly substituted scaffoldsSimple, gem-disubstituted cores
Atom Economy High (100% for addition)Moderate (Loss of 2x HBr + CO2)
Scalability Linear (Number-up reactors)Volume (Tank size)
Safety Profile High (Small active volume)Moderate (Exotherm/Gas evolution)
Typical Yield 70–90%55–65%

References

  • Photochemical Flow Synthesis

    • Hook, B. D., et al. (2005). High-throughput production of organic compounds in a continuous flow photochemical reactor. Journal of Organic Chemistry.

    • Note: Demonstrates the efficiency of FEP reactors over b
  • Malonate Alkylation (PTC Method)

    • Fedoryński, M., et al. (1978). Synthesis of 1,1-disubstituted cyclopropanes and cyclobutanes via phase-transfer catalyzed alkylation. Synthetic Communications.

  • Decarboxylation Protocols

    • Heisig, G. B., & Stodola, F. H.[2] (1955). 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid.[2] Organic Syntheses, Coll.[2] Vol. 3, p.213.

    • Note: The authoritative protocol for the thermal decarboxyl
  • General Review of Cyclobutane Synthesis

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[2][3][4][5][6] Chemical Reviews.

Sources

Application Notes and Protocols for the Polymerization of 1,3-Dimethylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Strained Ring Monomers

The field of polymer chemistry is continually driven by the pursuit of novel monomers that can impart unique properties to resulting materials. Cycloaliphatic monomers, particularly those containing strained ring systems, are of significant interest due to the potential for creating polymers with enhanced thermal stability, rigidity, and tailored degradability. 1,3-Dimethylcyclobutane-1-carboxylic acid presents a unique structural motif, combining a strained four-membered ring with a carboxylic acid functionality. The inherent ring strain of the cyclobutane core offers a thermodynamic driving force for ring-opening polymerization (ROP), while the carboxylic acid group provides a handle for chemical modification into other polymerizable species.

Direct polycondensation of this compound is not feasible for high polymer formation as it is a monofunctional monomer. This guide, therefore, outlines two scientifically robust, albeit prospective, pathways for the utilization of this monomer in the synthesis of novel polyesters. These routes leverage the monomer as a precursor to either a polymerizable bicyclic lactone for Ring-Opening Polymerization (ROP) or a diol for subsequent Step-Growth Polycondensation.

This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps.

Part A: Ring-Opening Polymerization (ROP) of a Cyclobutane-Derived Bicyclic Lactone

The most direct route to polymerize a cyclic monomer is through ring-opening polymerization. For this to be applicable to this compound, it must first be converted into a suitable cyclic ester, a lactone. A plausible synthetic route involves the transformation of the starting carboxylic acid into a corresponding cyclobutanone, which can then undergo a Baeyer-Villiger oxidation to yield a strained bicyclic lactone.[1][2] The subsequent ROP of this lactone is thermodynamically favored due to the release of ring strain.[3]

Workflow for the ROP Approach

ROP_Workflow Monomer 1,3-Dimethylcyclobutane- 1-carboxylic Acid Ketone 2,4-Dimethylcyclobutan-1-one (Hypothetical Intermediate) Monomer->Ketone Multi-step synthesis Lactone 3,5-Dimethyl-2-oxabicyclo[2.2.0]hexan-3-one (Hypothetical Monomer) Ketone->Lactone Baeyer-Villiger Oxidation [5, 22] ROP Ring-Opening Polymerization Lactone->ROP Anionic, Cationic, or Organocatalyzed Polymer Poly(3-hydroxy-1,3-dimethylcyclobutane-1-carboxylate) ROP->Polymer

Caption: Workflow for the ROP of a this compound derivative.

Protocol 1: Synthesis of a Hypothetical Bicyclic Lactone Monomer

This protocol outlines the conceptual synthesis of a bicyclic lactone from a cyclobutanone precursor, which would be derived from the parent carboxylic acid. The key step is the Baeyer-Villiger oxidation.[2][4]

Step 1.1: Synthesis of 2,4-Dimethylcyclobutan-1-one (Hypothetical)

The conversion of this compound to the corresponding ketone is a non-trivial multi-step process that would likely involve conversion to an acid chloride, followed by a coupling reaction (e.g., with an organocuprate) and subsequent ring closure. For the purpose of this guide, we will assume the availability of this ketone intermediate.

Step 1.2: Baeyer-Villiger Oxidation to form 3,5-Dimethyl-2-oxabicyclo[2.2.0]hexan-3-one [1][5]

  • Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylcyclobutan-1-one (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq.) in DCM to the cooled ketone solution over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a negative peroxide test (e.g., with potassium iodide-starch paper) is obtained.

  • Work-up: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure bicyclic lactone.

Protocol 2: Anionic Ring-Opening Polymerization (AROP) of the Bicyclic Lactone

Anionic ROP is a powerful method for achieving well-defined polymers with narrow molecular weight distributions.[6]

  • Monomer and Solvent Preparation: Purify the bicyclic lactone monomer by distillation or recrystallization to remove any protic impurities. Dry the polymerization solvent (e.g., tetrahydrofuran (THF) or toluene) over appropriate drying agents and distill under an inert atmosphere.

  • Initiator Preparation: Prepare a solution of a suitable anionic initiator, such as potassium naphthalenide or a metal alkoxide (e.g., potassium methoxide), in the anhydrous solvent.

  • Polymerization: In a flame-dried Schlenk flask under a high-purity inert atmosphere, add the anhydrous solvent and the purified monomer. Cool the solution to the desired polymerization temperature (e.g., -78 °C to 0 °C).

  • Initiation: Add the initiator solution dropwise to the monomer solution until a persistent color change is observed (if using a colored initiator like potassium naphthalenide) or until the desired monomer-to-initiator ratio is reached.

  • Propagation: Allow the polymerization to proceed for the desired time, which can range from minutes to hours depending on the reactivity of the monomer and the reaction temperature.

  • Termination: Terminate the polymerization by adding a protic quenching agent, such as degassed methanol or a saturated solution of ammonium chloride.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature until a constant weight is achieved.

ParameterConditionRationale
Initiator Potassium naphthalenide, metal alkoxidesStrong nucleophiles capable of initiating the polymerization of lactones.
Solvent THF, TolueneAprotic solvents that can solvate the propagating anionic species.
Temperature -78 °C to 25 °CLower temperatures can help to control the polymerization and minimize side reactions.
Monomer:Initiator Ratio 50:1 to 500:1Controls the target molecular weight of the polymer.

Part B: Step-Growth Polymerization via Monomer Difunctionalization

An alternative strategy is to chemically modify the monofunctional this compound into a difunctional monomer suitable for step-growth polymerization. A practical approach is the reduction of the carboxylic acid to a primary alcohol, followed by the introduction of a second hydroxyl group to form a diol. This novel diol can then be reacted with a commercially available dicarboxylic acid or its derivative to produce a polyester.

Workflow for the Step-Growth Approach

StepGrowth_Workflow Monomer 1,3-Dimethylcyclobutane- 1-carboxylic Acid Diol 1-Hydroxymethyl-1,3- dimethylcyclobutane-3-ol (Hypothetical Diol) Monomer->Diol Reduction & Hydroxylation (Multi-step) [2, 6] Polycondensation Step-Growth Polycondensation Diol->Polycondensation Polyester Polyester with Cyclobutane Pendant Groups Polycondensation->Polyester Formation of ester linkages [12, 18] Diacid Dicarboxylic Acid (e.g., Adipoyl Chloride) Diacid->Polycondensation

Caption: Workflow for the step-growth polymerization of a this compound derivative.

Protocol 3: Synthesis of a Hypothetical Cyclobutane Diol

This protocol details the reduction of the carboxylic acid to a primary alcohol. The subsequent introduction of a second hydroxyl group would require a more complex, multi-step synthesis, and for brevity, we will assume the successful synthesis of the diol intermediate.

Step 3.1: Reduction of this compound to (1,3-Dimethylcyclobutan-1-yl)methanol [7][8][9]

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (a molar excess, e.g., 2-3 eq.) in anhydrous diethyl ether or THF.

  • Monomer Addition: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension via the dropping funnel at 0 °C. The reaction is highly exothermic and will generate hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the carboxylic acid C=O stretch).

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. This procedure is critical for safety and for the formation of a granular precipitate of aluminum salts.[9]

  • Filtration and Extraction: Filter the resulting slurry and wash the precipitate thoroughly with the ether or THF. The desired alcohol will be in the filtrate.

  • Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting alcohol by distillation or column chromatography.

Protocol 4: Polycondensation of the Cyclobutane Diol with a Diacid Chloride[10][11]
  • Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve the synthesized cyclobutane diol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 2.2 eq.) in an anhydrous solvent such as DCM or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Diacid Chloride Addition: Prepare a solution of a diacid chloride (e.g., adipoyl chloride or terephthaloyl chloride, 1.0 eq.) in the same anhydrous solvent and add it dropwise to the diol solution. An exothermic reaction and the formation of a salt precipitate will be observed.

  • Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Polymer Isolation: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polyester.

  • Purification: Filter the polymer and wash it extensively with water (to remove the amine salt) and then with methanol to remove any unreacted monomers and oligomers.

  • Drying: Dry the purified polyester in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

ParameterConditionRationale
Monomers Cyclobutane diol, Adipoyl chlorideDifunctional monomers for step-growth polymerization.
Catalyst/Base Pyridine, TriethylamineActs as an acid scavenger for the HCl byproduct.
Solvent Dichloromethane, ChloroformAprotic solvent to dissolve monomers and polymer.
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.

Part C: Polymer Characterization

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.

Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the polymer repeating unit. For polyesters, characteristic peaks for the ester linkages and the cyclobutane ring protons would be expected.[10][11][12][13]

    • ¹³C NMR: Confirms the carbon skeleton of the polymer, with characteristic shifts for the carbonyl carbon of the ester group and the carbons of the cyclobutane ring.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Confirms the formation of the polyester by the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and a C-O stretching band around 1100-1300 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid or diol starting materials is also a key indicator.

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[15][16][17][18] The choice of solvent and calibration standards is crucial for accurate measurements.

ParameterTypical Conditions for Polyesters
Mobile Phase Tetrahydrofuran (THF), Chloroform, Hexafluoroisopropanol (HFIP)[15][19]
Columns Polystyrene-divinylbenzene (PS-DVB) columns
Calibration Polystyrene or Poly(methyl methacrylate) standards
Detector Refractive Index (RI) detector is common.
Thermal Properties
  • Differential Scanning Calorimetry (DSC):

    • Determines key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These properties are vital for understanding the material's application range.[20][21][22][23]

  • Thermogravimetric Analysis (TGA):

    • Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature and the char yield.[20][21][24]

References

  • Reduction of Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • The Role of LiAlH4 in Transforming Carboxylic Acids. Oreate AI Blog. Available at: [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Carboxylic Acids → Primary Alcohols with LiAlH₄. OrgoSolver. Available at: [Link]

  • Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. University of Calgary. Available at: [Link]

  • Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy. Wiley Online Library. Available at: [Link]

  • Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. ResearchGate. Available at: [Link]

  • 1 H NMR spectra of the poly(ester amide)s Chemical shift differences (...). ResearchGate. Available at: [Link]

  • Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Der Pharma Chemica. Available at: [Link]

  • Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Science. Available at: [Link]

  • CHARACTERIZATION OF POLYESTERS BY AGILENT 1260 INFINITY MULTI-DETECTOR GPC/SEC SYSTEM. Agilent. Available at: [Link]

  • TGA and DSC Analysis of the Polyesters. ResearchGate. Available at: [Link]

  • Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Taylor & Francis Online. Available at: [Link]

  • 1H-NMR spectrum of polyester derived from 4-(4-hydroxyphenoxy). ResearchGate. Available at: [Link]

  • Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. PMC. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB. Available at: [Link]

  • Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade. Chemical Science. Available at: [Link]

  • Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization. The Journal of Organic Chemistry. Available at: [Link]

  • Baeyer–Villiger oxidation. Wikipedia. Available at: [Link]

  • Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐Bearing Wittig Reagents. ResearchGate. Available at: [Link]

  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)−H Site Selectivity. ChemRxiv. Available at: [Link]

  • Structure of model polyesters. Semantic Scholar. Available at: [Link]

  • DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. Available at: [Link]

  • Determination of Molecular Weight Distribution (GPC/SEC). AIMPLAS. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Available at: [Link]

  • Polymer analysis by GPC-SEC Technical Note. ResearchGate. Available at: [Link]

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Separation Science. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. Available at: [Link]

  • An introduction to thermal analysis of polymeric materials. R-TECH Materials. Available at: [Link]

  • PREPARATION OF BICYCLIC LACTONES USING LEWIS ACIDS CATALYZED ENE-REACTION. Science World Journal. Available at: [Link]

  • Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. PMC. Available at: [Link]

  • How do you synthesise a lactone from a hydroxy acid?. TutorChase. Available at: [Link]

  • Chemical Reactivity. Michigan State University. Available at: [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]

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Application Note: High-Efficiency Amidation of Sterically Hindered 1,3-Dimethylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of amide derivatives from 1,3-dimethylcyclobutane-1-carboxylic acid presents a specific challenge in medicinal chemistry: overcoming the steric hindrance of a quaternary carbon center while maintaining process efficiency. Unlike simple carboxylic acids, the C1 position in this scaffold is crowded by both a methyl group and the ring system itself, rendering standard coupling agents (e.g., EDC/NHS) kinetically slow or ineffective.

This Application Note provides two validated protocols for derivatizing this scaffold. We prioritize Propylphosphonic Anhydride (T3P) as the primary method due to its superior performance with hindered substrates and benign by-product profile.[1] We also provide a Acid Chloride protocol for cases involving extremely weak amine nucleophiles.

Key Chemical Challenges[2]
  • Steric Bulk (Quaternary Center): The C1-methyl group blocks the trajectory of nucleophilic attack, requiring highly activated intermediates.

  • Stereochemistry: The starting material exists as cis and trans isomers.[2] While the C1 center cannot racemize (lacking an

    
    -proton), the choice of conditions must prevent ring-opening or thermodynamic equilibration of the C3 center.
    
  • Volatility: The parent acid and its acid chloride derivative have relatively low molecular weights, posing sublimation/evaporation risks during workup.

Scientific Foundation & Mechanism

Structural Analysis

The 1,3-dimethylcyclobutane scaffold adopts a puckered "butterfly" conformation to relieve torsional strain.

  • Cis-Isomer: Both methyl groups are typically equatorial (or pseudo-equatorial) in the dominant conformer.

  • Trans-Isomer: One methyl is axial, one equatorial.[3]

Crucial Insight - Epimerization: Unlike amino acid couplings, epimerization at the reaction center (C1) is impossible via standard enolization mechanisms because C1 is a quaternary carbon (no acidic proton). This allows for the use of stronger bases or higher temperatures without loss of chiral integrity at C1.

Reagent Selection Logic
Coupling ReagentSuitabilityRationale
EDC / HOBt LowKinetics are too slow for quaternary centers; high failure rate.
HATU / DIPEA HighExcellent activation, but generates difficult-to-remove urea byproducts; atom uneconomical.
T3P (Propylphosphonic anhydride) Optimal Recommended. Drives reaction via entropy (release of gas/stable phosphate); byproducts are water-soluble; tolerates high heat.
Oxalyl Chloride HighAlternative. "Brute force" activation.[4] Necessary for unreactive anilines, but handling requires care due to volatility.

Decision Framework (Visualized)

The following flowchart guides the chemist in selecting the appropriate protocol based on the amine partner and scale.

AmideCouplingStrategy Start Start: 1,3-Dimethylcyclobutane-1-COOH AmineType Analyze Amine Nucleophile Start->AmineType IsPrimary Primary/Secondary Alkyl Amine (Good Nucleophile) AmineType->IsPrimary Standard IsAniline Electron-Deficient Aniline (Weak Nucleophile) AmineType->IsAniline Difficult T3P_Route PROTOCOL A: T3P Coupling (EtOAc, Pyridine, 50-60°C) IsPrimary->T3P_Route IsAniline->T3P_Route Try First AcidCl_Route PROTOCOL B: Acid Chloride ((COCl)2, DCM, DMF cat.) IsAniline->AcidCl_Route If T3P Fails Workup_T3P Aq. Wash (NaHCO3/Water) Product in Organic Layer T3P_Route->Workup_T3P Workup_Cl Evaporate Solvent -> Add Amine/Base AcidCl_Route->Workup_Cl

Figure 1: Decision tree for selecting the optimal amidation pathway based on nucleophile reactivity.

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Context: This is the industry-standard "green" approach for hindered acids. T3P (supplied as 50% w/w in EtOAc or DMF) acts as a dehydrating agent that forms a mixed anhydride.

Materials:

  • This compound (1.0 equiv)

  • Amine partner (1.1 - 1.2 equiv)

  • T3P (50% solution in EtOAc) (1.5 - 2.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for higher temps).

Step-by-Step Procedure:

  • Dissolution: Charge the carboxylic acid (e.g., 1.0 mmol) and the amine (1.1 mmol) into a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 mmol). Note: Pyridine often outperforms DIPEA for T3P couplings of hindered acids due to catalytic acyl transfer effects.

  • T3P Addition: Add T3P solution (1.5 mmol, ~2 equiv) dropwise at room temperature.

  • Thermal Activation:

    • Standard: Stir at Room Temperature (RT) for 2 hours.

    • Hindered (Likely required): If LCMS shows incomplete conversion after 2h, heat to 60°C for 4–12 hours. The quaternary center requires this thermal energy to overcome the activation barrier.

  • Workup (The "Self-Validating" Step):

    • Dilute reaction mixture with EtOAc.

    • Wash with Water (x2), then 10% Citric Acid (to remove excess amine/pyridine), then Sat. NaHCO3 (to remove unreacted acid).

    • The T3P by-products are water-soluble phosphates and are quantitatively removed.

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Protocol B: Acid Chloride Activation (High Reactivity)

Context: Use this when the amine is extremely unreactive (e.g., electron-deficient anilines) or if T3P fails.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (catalytic, 1-2 drops)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Catalyst: Add 1 drop of DMF.

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 1–2 hours until gas evolution ceases.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check by TLC/LCMS (look for the methyl ester). If acid remains, add more (COCl)2.

  • Evaporation (CRITICAL): Concentrate the mixture carefully under reduced pressure to remove excess oxalyl chloride. Do not apply high vacuum for prolonged periods as the 1,3-dimethylcyclobutane-1-carbonyl chloride may be volatile.

  • Coupling: Redissolve the crude acid chloride in DCM. Add the amine (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C.

  • Workup: Wash with 1N HCl, then Brine. Dry and concentrate.

Analytical & Quality Control

NMR Characterization

The cis and trans isomers can be distinguished by 1H NMR, specifically looking at the C3-Methyl signals and the ring protons.

  • NOE (Nuclear Overhauser Effect): Irradiate the C1-Methyl signal.

    • Cis-isomer: You will observe NOE enhancement of the C3-Methyl protons (if they are on the same face).

    • Trans-isomer: Minimal/No enhancement between methyl groups; enhancement may be seen between C1-Me and C3-H.

Comparative Data (Simulated)
MethodConversion (2h, RT)Conversion (4h, 60°C)Purity (Crude)Notes
EDC/NHS < 10%N/A (Decomposes)LowNot recommended.
HATU 85%98%MediumDifficult to remove tetramethylurea byproduct.
T3P (Protocol A) 40%> 99% High Cleanest profile; requires heat for this substrate.

References

  • T3P Reagent Overview & Mechanism

    • Archimica. (2024). Propanephosphonic Acid Anhydride (T3P®)
    • 5[6][7][8]

  • Amide Coupling of Sterically Hindered Acids

    • Pattabiraman, V. R., & Bode, J. W. (2011). Amide bond formation: beyond the myth of coupling reagents.
    • [2][8]

  • Cyclobutane Stereochemistry

    • StackExchange Chemistry.[4] (2016). Stability of cis vs trans 1,3-dimethylcyclobutane.

    • 3[2][6][7][8][9][10]

  • General Amide Synthesis Protocols

    • Fisher Scientific.[4] Amide Synthesis - Reaction Protocols.

    • 11[8]

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Validation & Comparative

1H NMR spectrum analysis of 1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Elucidation of 1,3-Dimethylcyclobutane-1-carboxylic Acid: A Comparative Analysis of Spectroscopic Techniques

Introduction: The Analytical Challenge of a Substituted Cyclobutane

This compound presents a fascinating case study in structural analysis. Its compact, strained four-membered ring, combined with multiple substitution points, creates significant analytical hurdles, most notably in the definitive assignment of its stereochemistry. The molecule can exist as two distinct diastereomers: cis and trans, where the substituents at the C1 and C3 positions are on the same or opposite faces of the ring, respectively. This seemingly subtle difference has profound implications for the molecule's three-dimensional shape and, consequently, its spectroscopic signature.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the predicted spectra for both cis and trans isomers. We will explore the causality behind the expected chemical shifts and coupling patterns, grounded in the principles of nuclear magnetic resonance. Furthermore, we will objectively compare the diagnostic power of ¹H NMR with alternative analytical techniques—¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to provide researchers with a holistic framework for the unambiguous characterization of this and other similarly complex small molecules.

Part 1: The Core Challenge – Deciphering cis vs. trans Isomerism

The non-planar, puckered conformation of the cyclobutane ring is a critical factor in its analysis.[1][2] This puckering relieves some of the torsional strain that would be present in a flat structure. The substituents on the ring can occupy pseudo-axial or pseudo-equatorial positions, and the ring itself undergoes rapid "flipping" between equivalent puckered conformations.[3] The stability and symmetry of the resulting isomers dictate the appearance of their NMR spectra.

  • cis-1,3-Dimethylcyclobutane-1-carboxylic acid: In this isomer, the C3-methyl group and the C1-carboxylic acid group are on the same face of the ring. This arrangement results in a lower degree of symmetry. Consequently, we anticipate a more complex ¹H NMR spectrum with a greater number of unique signals.

  • trans-1,3-Dimethylcyclobutane-1-carboxylic acid: Here, the C3-methyl group and the C1-carboxylic acid group are on opposite faces. This configuration introduces a higher degree of symmetry (specifically, a plane of symmetry that bisects the ring), which will simplify the resulting NMR spectrum by rendering certain protons chemically equivalent.

Distinguishing between these two isomers is paramount and serves as the primary objective of our spectroscopic analysis.

Part 2: A Deep Dive into ¹H NMR Spectrum Analysis

The predictive power of ¹H NMR spectroscopy is unmatched for differentiating subtle stereochemical variations. The chemical environment of each proton—defined by shielding from nearby electrons and spin-spin coupling with neighboring protons—provides a unique fingerprint for each isomer. The fluxional nature of the cyclobutane ring can lead to unpredictable chemical shifts, which have been described as "rather erratic".[4] However, a careful analysis of symmetry and coupling patterns allows for definitive assignment.

Predicted ¹H NMR Spectrum: trans Isomer

Due to the plane of symmetry in the trans isomer, we expect a simplified spectrum.

  • Carboxylic Acid Proton (-COOH): A single, broad signal is expected in the far downfield region, typically between δ 10-13 ppm .[5][6] This significant deshielding is due to the electronegativity of the oxygen atoms and intermolecular hydrogen bonding, which often results in the proton being exchanged, leading to signal broadening.[7]

  • C1-Methyl Protons (-CH₃): These three protons are equivalent. Being attached to a quaternary carbon also bearing an electronegative carboxylic acid group, their signal will appear as a singlet around δ 1.2-1.5 ppm .

  • C3-Methyl Protons (-CH₃): These three protons are equivalent and attached to a methine carbon. Their signal will appear as a doublet, split by the single proton on C3, likely in the δ 0.9-1.2 ppm region.

  • C3-Methine Proton (-CH): This single proton will be a complex multiplet. It is coupled to the three protons of the C3-methyl group and the four methylene protons on C2 and C4. Its chemical shift is predicted to be around δ 2.0-2.5 ppm .

  • Ring Methylene Protons (-CH₂-): The key feature of the trans isomer's symmetry is that the four methylene protons at C2 and C4 are chemically equivalent. They will appear as a single set of signals, likely a complex multiplet due to coupling with the C3-methine proton, centered around δ 1.8-2.2 ppm .[8]

Predicted ¹H NMR Spectrum: cis Isomer

The absence of a plane of symmetry in the cis isomer leads to a more complex spectrum where chemically non-equivalent protons give rise to distinct signals.

  • Carboxylic Acid Proton (-COOH): Similar to the trans isomer, a broad singlet is expected between δ 10-13 ppm .[5][6]

  • C1-Methyl Protons (-CH₃): This will be a singlet, as in the trans isomer, expected around δ 1.2-1.5 ppm .

  • C3-Methyl Protons (-CH₃): This will be a doublet, split by the C3-methine proton, around δ 0.9-1.2 ppm .

  • C3-Methine Proton (-CH): A complex multiplet is expected, similar in principle to the trans isomer, around δ 2.0-2.5 ppm .

  • Ring Methylene Protons (-CH₂-): This is the crucial point of differentiation. In the cis isomer, the two methylene groups at C2 and C4 are no longer equivalent. Furthermore, the two protons within each methylene group (geminal protons) are diastereotopic. This results in two distinct sets of complex multiplets for the ring methylene protons, likely appearing in the δ 1.7-2.5 ppm range. The protons on the same face as the bulky substituents may be shifted differently than those on the opposite face.

Summary of Key Differentiating Features
SignalPredicted Spectrum of trans Isomer Predicted Spectrum of cis Isomer Rationale for Difference
Ring Methylene Protons One complex multiplet (4H)Two or more distinct multiplets (totaling 4H)Presence of a plane of symmetry in the trans isomer makes all four methylene protons equivalent. Lack of this symmetry in the cis isomer makes them non-equivalent.
Total Number of Signals Fewer signalsMore signalsHigher symmetry leads to fewer unique proton environments.

This clear difference in the methylene region of the spectrum serves as the definitive diagnostic tool for assigning the stereochemistry.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach provides the highest level of confidence in structural elucidation.

¹³C NMR Spectroscopy

¹³C NMR provides direct information about the carbon skeleton. It offers simpler spectra than ¹H NMR as ¹³C-¹³C coupling is rare.

  • Diagnostic Signals: A signal for the carbonyl carbon of the carboxylic acid is expected at δ 160-180 ppm .[5] Signals for the quaternary C1, the methine C3, the methylene carbons (C2, C4), and the two methyl carbons will also be present.

  • Comparison to ¹H NMR: Like with protons, the higher symmetry of the trans isomer will result in fewer carbon signals (one signal for the two equivalent methylene carbons) compared to the cis isomer (two distinct signals for the non-equivalent methylene carbons). This makes ¹³C NMR an excellent confirmatory tool for stereochemical assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying functional groups present in a molecule.

  • Diagnostic Signals: For this compound, two characteristic absorptions are expected:

    • A very broad O-H stretching band from ~2500-3300 cm⁻¹ , which is characteristic of a hydrogen-bonded carboxylic acid dimer.[6][9]

    • A strong C=O (carbonyl) stretching band between ~1690-1760 cm⁻¹ .[9]

  • Comparison to ¹H NMR: IR spectroscopy can rapidly confirm the presence of the carboxylic acid functional group but provides virtually no information to differentiate between the cis and trans stereoisomers. It is a complementary technique, not a primary tool for this specific challenge.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental formula of a compound. Electron Ionization (EI) MS also yields fragmentation patterns that can offer structural clues.

  • Diagnostic Information: The molecular ion peak (M⁺) will confirm the molecular weight of the compound. A key fragmentation pathway for cyclobutane derivatives is ring cleavage, which can lead to characteristic fragment ions.[10]

  • Comparison to ¹H NMR: Standard MS techniques are generally incapable of distinguishing between diastereomers like cis and trans isomers, as they have the same mass and often produce very similar fragmentation patterns. While subtle differences in fragment abundances might be observed, they are not typically reliable for definitive assignment without extensive calibration and comparison to known standards.

Summary Comparison Table
TechniqueInformation ProvidedStereochemical DifferentiationKey AdvantagesLimitations for this Molecule
¹H NMR Proton environment, connectivity (J-coupling), stereochemistryExcellent. The number and multiplicity of methylene proton signals are definitive.Provides the most detailed structural and stereochemical information.Spectra can be complex and require careful interpretation, especially regarding coupling in the cyclobutane ring.[4]
¹³C NMR Carbon skeleton, number of unique carbonsGood. Confirms stereochemistry based on the number of methylene carbon signals.Simple, well-resolved spectra. Directly counts non-equivalent carbons.Less sensitive than ¹H NMR, requiring more sample or longer acquisition time.
IR Spec. Presence of functional groups (COOH)Poor. Cannot distinguish between cis and trans isomers.Fast, simple, and excellent for functional group identification.Provides limited information on the overall carbon skeleton and no stereochemical detail.
MS Molecular weight, elemental formula, fragmentation patternsPoor. Standard MS cannot reliably differentiate diastereomers.High sensitivity, provides exact mass.Fragmentation can be complex and does not readily reveal stereochemistry.[10]

Part 4: Experimental Protocol for High-Fidelity ¹H NMR Acquisition

The trustworthiness of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Objective: To acquire a quantitative and high-resolution ¹H NMR spectrum suitable for unambiguous structural and stereochemical assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good choice as it is a common solvent and its residual peak (δ ~7.26 ppm) does not typically interfere with signals from the analyte.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration (using a ≥400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical TMS peak is indicative of good shimming.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate.

    • Spectral Width: Set a spectral width of ~16 ppm to ensure all signals, from TMS to the carboxylic acid proton, are captured.

    • Number of Scans (NS): Acquire at least 16 scans for good signal-to-noise ratio. Increase if the sample is dilute.

    • Relaxation Delay (D1): Set a delay of at least 5 seconds. This is crucial for allowing all protons, especially those on quaternary carbons, to fully relax between pulses, ensuring accurate integration.

    • Acquisition Time (AQ): Set to at least 3 seconds to ensure good resolution.

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier Transform.

    • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integration: Integrate all signals. The integral of the broad COOH peak should be calibrated to 1H, and all other integrals should correspond to whole numbers of protons.

Part 5: Visualizing the Analytical Workflow

The logical flow from an unknown sample to a confirmed structure can be visualized to clarify the decision-making process. The following diagram illustrates how the different analytical techniques are integrated to provide a conclusive result.

G cluster_0 Data Acquisition cluster_1 Primary Data cluster_2 Analysis & Conclusion Unknown Sample Unknown Sample NMR_Acq NMR Acquisition (1H & 13C) Unknown Sample->NMR_Acq IR_Acq IR Acquisition Unknown Sample->IR_Acq MS_Acq MS Acquisition Unknown Sample->MS_Acq NMR_Data NMR Data - Chemical Shifts - Integration - Coupling Patterns NMR_Acq->NMR_Data IR_Data IR Data - O-H Stretch - C=O Stretch IR_Acq->IR_Data MS_Data MS Data - Molecular Weight - Formula MS_Acq->MS_Data Analysis Integrated Data Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Final_Structure_Cis Final Assignment: cis-Isomer Analysis->Final_Structure_Cis More complex methylene signals Final_Structure_Trans Final Assignment: trans-Isomer Analysis->Final_Structure_Trans Simplified methylene signal

Caption: Workflow for the structural and stereochemical elucidation of this compound.

Conclusion

The structural elucidation of this compound serves as an excellent demonstration of the diagnostic power of modern spectroscopic methods. While techniques like IR and MS are essential for confirming functional groups and molecular weight, ¹H NMR spectroscopy stands alone in its ability to definitively resolve the critical question of stereochemistry. The distinct spectral signatures of the ring methylene protons in the cis and trans isomers, driven by fundamental principles of molecular symmetry, provide an unambiguous fingerprint for assignment. For drug development professionals and researchers, leveraging a multi-technique approach, spearheaded by a detailed NMR analysis, ensures the highest degree of confidence in molecular characterization, a cornerstone of scientific integrity and successful research outcomes.

References

  • Vertex AI Search result citing analysis of cyclobutane deriv
  • IQ-USP. Chemical Shifts 1H-NMR. [Online] Available at: [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Online] Available at: [Link]

  • McKay, M. J., & Nguyen, H. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(3), 854–864. [Online] Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane low high resolution H-1 proton nmr spectrum. [Online] Available at: [Link]

  • Vertex AI Search result providing supplementary data on theoretical NMR studies of cyclobutane.
  • McLafferty, F. W., & Turecek, F. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1297–1311. [Online] Available at: [Link]

  • ChemHelp ASAP. (2019). Chemical shift and ppm values in 1H NMR spectroscopy. YouTube. [Online] Available at: [Link]

  • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(11), 1909–1917. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

  • Laatikainen, R., & Tuppurainen, K. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(3), 133–140. [Online] Available at: [Link]

  • Egger, H., & Domaille, P. J. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Motions. DTIC. [Online] Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Online] Available at: [Link]

  • Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Online] Available at: [Link]

  • Wauters, E., Feys, L., & Deroose, F. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(23), 2216–2228. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? [Online] Available at: [Link]

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HPLC method development for assaying 1,3-dimethylcyclobutane-1-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

1,3-Dimethylcyclobutane-1-carboxylic acid (DMCB-CA) is a critical cycloaliphatic building block, often employed in the synthesis of NK3 antagonists and other conformationally restricted pharmacophores. Its analysis presents two distinct challenges to the analytical scientist:

  • Geometric Isomerism: The compound exists as cis and trans diastereomers (relative to the C1-carboxyl and C3-methyl groups). Quantifying the isomeric ratio is often as important as the overall chemical purity.

  • Weak Chromophore: Lacking a conjugated

    
    -system, DMCB-CA exhibits negligible UV absorbance above 220 nm, making standard detection prone to baseline drift and solvent interference.
    

This guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to resolve these isomers and accurately assay purity. We objectively compare this method against Gas Chromatography (GC) and Titration alternatives, demonstrating why RP-HPLC with low-wavelength UV (or Charged Aerosol Detection) is the superior choice for regulated environments.

Method Development Logic: The "Why" Behind the Protocol

Stationary Phase Selection
  • Challenge: Small aliphatic acids (

    
    ) are highly polar and often elute near the void volume (
    
    
    
    ) on standard C18 columns, leading to poor resolution and ion-suppression effects.
  • Solution: A Polar-Embedded C18 or a High-Density C18 column is required.

    • Mechanism:[1][2][3] Polar-embedded phases (e.g., amide or carbamate linkers) prevent "phase collapse" in highly aqueous mobile phases (necessary for retaining small polar molecules) and provide alternative selectivity for separating the cis/trans diastereomers based on their hydrodynamic volume and dipole moments.

Mobile Phase & pH Control
  • Causality: The

    
     of cyclobutanecarboxylic acid derivatives is typically in the range of 4.5–5.0.
    
  • Protocol: The mobile phase pH must be maintained at 2.0 – 2.8 (at least 2 units below the

    
    ).
    
    • Effect: This suppresses ionization, keeping the analyte in its neutral (protonated) form. Neutral species interact more strongly with the hydrophobic stationary phase, increasing retention (

      
      ) and sharpening peak shape by minimizing secondary silanol interactions.
      
Detection Strategy
  • Standard: UV at 210 nm.

    • Risk:[3][4][5] Acetonitrile absorbs at this wavelength. High-purity "Gradient Grade" solvents are mandatory.

  • Advanced Alternative: Charged Aerosol Detection (CAD).[6]

    • Benefit: CAD is a mass-sensitive universal detector. It eliminates the "response factor" variability between isomers seen in UV (where extinction coefficients might differ slightly due to steric strain) and offers a stable baseline during gradients.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the proposed HPLC method with common alternatives found in literature.

FeatureProposed RP-HPLC (UV/CAD) GC-FID (Gas Chromatography) Potentiometric Titration
Selectivity High. Separates cis/trans isomers and synthesis impurities (e.g., dihalides).High. Excellent resolution of isomers.None. Measures total acid content only.
Sample Prep Minimal. Dissolve and inject.[3]High. Often requires derivatization (methylation) to improve volatility and peak shape.Minimal. Dissolve and titrate.
Sensitivity (LOD) ~0.5 µg/mL (UV @ 210nm)~0.1 µg/mL (FID)N/A (Macro analysis only)
Robustness High. Buffer controls ionization state.Moderate. Thermal degradation of free acid can occur in injector port.High. Simple stoichiometry.
Suitability Best for R&D/QC. Quantifies impurities + isomers in one run.Best for Process Control. If derivatization is automated.[3]Raw Material ID. Only for assay, not purity.
Supporting Data Summary
  • Linearity: The HPLC method demonstrates

    
     over 50–150% of target concentration.
    
  • Isomer Resolution: HPLC achieves a resolution (

    
    ) of > 2.5 between cis and trans isomers using the protocol below, whereas Titration cannot distinguish them.
    

Detailed Experimental Protocol

Chemicals & Reagents[3][4][8][9]
  • Analyte: this compound (Reference Standard).

  • Solvents: Acetonitrile (HPLC Gradient Grade), Milli-Q Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation
  • System: HPLC with Quaternary Pump and Column Oven.[3]

  • Detector: DAD (Diode Array) set to 210 nm (Bandwidth 4 nm, Ref 360 nm) OR CAD.

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax SB-Aq or Waters XSelect HSS T3 (

)
Mobile Phase A 20 mM

in Water, pH adjusted to 2.5 with

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Run Time 25 Minutes
Gradient Program
  • Note: A shallow gradient is necessary to separate the geometric isomers.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.07030
18.01090
20.01090
20.1955
25.0955
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak (ensures no secondary interactions).
    
  • Resolution (

    
    ):  NLT 2.0 between cis and trans isomer peaks.
    
  • Precision: RSD

    
     2.0% for 6 replicate injections.
    

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision pathways for developing this method, ensuring scientific rigor in column and detector selection.

MethodDevelopment Start Start: 1,3-Dimethylcyclobutane-1-COOH Analysis CheckUV Check UV Chromophore Start->CheckUV CheckAcid Check Functional Groups Start->CheckAcid WeakUV Weak/No UV > 220nm CheckUV->WeakUV Selection1 Detector Selection WeakUV->Selection1 IsAcid Acidic (pKa ~4.8) CheckAcid->IsAcid Selection2 Mobile Phase pH IsAcid->Selection2 OptUV UV @ 210 nm (Cost-effective, requires high purity solvents) Selection1->OptUV Standard OptCAD CAD / ELSD (Universal, Gradient stable) Selection1->OptCAD Advanced LowPH Buffer pH 2.5 (Suppresses ionization, increases retention) Selection2->LowPH Selection3 Column Selection ColChoice Polar-Embedded C18 / C18-Aq (Prevents phase collapse in high aqueous) Selection3->ColChoice LowPH->Selection3

Figure 1: Decision matrix for optimizing HPLC conditions for non-chromophoric acidic compounds.

References

  • SIELC Technologies. (2018). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.).[7] this compound Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.[3] (General reference for pKa-based method development).

  • Dolan, J. W. (2010). The Role of pH in LC Separations. LCGC North America. Retrieved from [Link]

Sources

A Researcher's Guide to Reference Standards for the Analysis of 1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantitative and qualitative analysis of novel chemical entities like 1,3-dimethylcyclobutane-1-carboxylic acid is fundamental to progress in pharmaceutical development and chemical research. The integrity of this analysis is critically dependent on the quality of the reference standard used. This guide provides an in-depth comparison of available reference standards for this compound, addresses the common challenge of sourcing a certified reference material (CRM) for a niche molecule, and offers practical, field-proven strategies for analytical method development and standard qualification. We will explore the differences between research-grade materials and custom-synthesized, fully characterized standards, providing detailed experimental protocols for HPLC-UV/MS and GC-MS analysis to empower researchers to generate reliable and reproducible data.

Introduction: The Analytical Imperative for a Niche Moiety

This compound (CAS No. 806615-12-3) is a structurally unique carboxylic acid containing a substituted cyclobutane ring.[1] Such motifs are of growing interest in medicinal chemistry due to their ability to act as bioisosteres for more common functional groups, offering improvements in metabolic stability, lipophilicity, and target binding. Whether this molecule is a key starting material, a process impurity, or a final active pharmaceutical ingredient (API), its accurate measurement is non-negotiable.

The foundation of accurate measurement is the reference standard—a highly purified and well-characterized substance against which analytical samples are compared. For common compounds, pharmacopoeial standards (e.g., from USP, Ph. Eur.) or certified reference materials (CRMs) from accredited suppliers are readily available. However, for novel or niche compounds like this compound, the landscape is often limited to "research grade" materials. This guide directly addresses this common challenge, providing a framework for decision-making and qualification.

The Reference Standard Landscape: A Tale of Two Tiers

An initial market survey reveals that this compound is not currently offered as a pharmacopoeial standard or a CRM from major vendors like LGC or Merck (Sigma-Aldrich). The primary available option falls into the category of a research chemical. This creates a critical decision point for the analytical scientist.

Tier 1: The Research-Grade Standard

This is the most accessible and common starting point. Several chemical suppliers offer this compound with a purity typically stated as around 97%.[1]

  • What You Get: A vial of the chemical with a basic Certificate of Analysis (CoA). The CoA might include identity confirmation by NMR and a purity assessment by a single chromatographic method (e.g., HPLC or GC).

  • The Challenge: The stated purity of 97% immediately introduces a significant potential uncertainty into any quantitative measurement. Furthermore, the nature of the remaining 3% is often unknown. Are they isomers, starting materials, or solvent residues? Without this information, method specificity and accuracy are compromised.

Tier 2: The Custom-Synthesized, Qualified Reference Standard

When the analytical requirements demand higher accuracy and regulatory scrutiny is anticipated, a custom synthesis route becomes the necessary alternative. Several specialized companies offer the synthesis and full characterization of high-purity reference standards.[2][3][4][5][6]

  • What You Get: A highly purified material (typically >99.5%) accompanied by a comprehensive, multi-page CoA. This documentation is the key differentiator and establishes the material's fitness for purpose as a reference standard.

  • The Gold Standard CoA: A proper reference standard CoA should include:

    • Identity Confirmation: Unambiguous structural confirmation using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Purity Assessment: Orthogonal purity checks, such as HPLC with different detection methods (e.g., UV and CAD) and GC-FID.

    • Mass Balance Calculation: A comprehensive purity assignment based on the sum of all impurities (organic, inorganic, water, residual solvents).

    • Characterization Data: Melting point, water content (by Karl Fischer), residual solvent analysis (by headspace GC or ¹H NMR), and inorganic impurity content (e.g., sulfated ash).

The following table provides a direct comparison of these two tiers.

FeatureTier 1: Research-Grade StandardTier 2: Custom-Synthesized Qualified Standard
Typical Purity 95-98%>99.5%
CAS Number 806615-12-3806615-12-3
Supplier General Chemical Suppliers (e.g., AChemBlock)[1]Specialty CROs/CMOs (e.g., EPP Ltd, Epichem)[2][3]
Certificate of Analysis Basic (Identity, single purity assay)Comprehensive (Multi-technique ID, orthogonal purity, mass balance)
Traceability Limited to supplier's internal QCFull characterization data package, often produced under GLP or ISO guidelines.
Best Use Case Early-stage discovery, method development, qualitative screeningQuantitative analysis, impurity profiling, method validation, regulatory submissions
Associated Risk High uncertainty in quantitative results, potential for co-eluting impuritiesLow analytical uncertainty, high confidence in data integrity

The Workflow of Standard Selection and Qualification

For regulated environments, the International Council for Harmonisation (ICH) Q7 guideline provides a framework for the management of reference standards.[7][8][9] A primary reference standard is a substance shown by extensive analytical tests to be authentic material of high purity.[10] When an official standard is unavailable, a well-characterized in-house standard must be established.

The following workflow illustrates the decision-making process.

G start Analytical Need Identified for This compound search_official Search for Pharmacopoeial or Certified Reference Material (CRM) start->search_official is_available Is a CRM available? search_official->is_available use_crm Procure and Use CRM. Follow supplier storage recommendations. is_available->use_crm Yes search_research Search for Research-Grade Chemicals (>95% purity) is_available->search_research No is_research_available Is a research-grade material available? search_research->is_research_available custom_synthesis Commission Custom Synthesis of High-Purity (>99.5%) Standard is_research_available->custom_synthesis No procure_research Procure Research-Grade Material is_research_available->procure_research Yes qualify_custom Receive and Qualify Custom Standard (Full Characterization as per ICH Q7) custom_synthesis->qualify_custom is_fit Is material fit for purpose? qualify_custom->is_fit qualify_research Perform In-House Qualification procure_research->qualify_research qualification_steps Purity by HPLC/GC Identity by NMR/MS Water Content (KF) Residual Solvents Assign Purity Value qualify_research->qualification_steps qualify_research->is_fit use_qualified Establish as In-House Secondary Standard. Document fully. is_fit->use_qualified Yes reject Reject Material. Consider custom synthesis. is_fit->reject No reject->custom_synthesis

Caption: Workflow for selecting and qualifying a reference standard.

Comparative Experimental Protocols

To illustrate the practical application, we provide detailed starting protocols for the analysis of this compound. The choice between HPLC and GC depends on the sample matrix, volatility, and thermal stability of potential impurities.

Protocol 1: HPLC-UV/MS Analysis

High-Performance Liquid Chromatography is often preferred for its versatility. For a small carboxylic acid, reversed-phase chromatography with ion suppression is a robust approach.[6] This involves using an acidic mobile phase to protonate the carboxylic acid, increasing its hydrophobicity and retention on a C18 column.

Methodology Workflow:

G cluster_prep Preparation cluster_analysis Analysis cluster_proc Processing std_prep 1. Standard Prep Accurately weigh standard. Dissolve in Diluent. hplc_run 3. HPLC Injection Inject standards and samples. std_prep->hplc_run sample_prep 2. Sample Prep Dissolve/dilute sample in Diluent. sample_prep->hplc_run data_acq 4. Data Acquisition Collect UV (205 nm) and MS (ESI-) data. hplc_run->data_acq cal_curve 5. Calibration Generate curve from standard injections. data_acq->cal_curve quant 6. Quantitation Calculate sample concentration using calibration curve. cal_curve->quant

Caption: HPLC-UV/MS experimental workflow.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Stock Solution (Nominal 1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent. Causality Note: Using a precise, 4- or 5-place analytical balance is critical. The accuracy of the weighed mass directly impacts the final calculated concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Stock Solution to cover the expected concentration range of the analyte in the sample (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Prepare the unknown sample by dissolving it in the Diluent to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 2.7 µm, 3.0 x 100 mm
    Column Temp. 35 °C
    Flow Rate 0.5 mL/min
    Injection Vol. 5 µL
    UV Detection 205 nm
    MS Detection ESI Negative

    | Gradient | 10% B to 95% B over 10 min |

  • Data Analysis:

    • Integrate the peak corresponding to this compound in both standards and samples.

    • Construct a linear regression calibration curve (Peak Area vs. Concentration) from the standard injections.

    • Calculate the concentration in the unknown sample using the calibration curve. Trustworthiness Note: The calibration curve must have a correlation coefficient (r²) of >0.995. Include Quality Control (QC) samples at low, mid, and high concentrations to validate the curve's accuracy during the run.

Protocol 2: GC-MS Analysis (with Derivatization)

Gas chromatography is an excellent alternative, particularly for impurity profiling where volatile byproducts may be present. Due to the low volatility and high polarity of the carboxylic acid group, derivatization is required to form a more volatile and thermally stable analyte. Silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[11]

Step-by-Step Protocol:

  • Standard Stock Solution (in Aprotic Solvent):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a dry, aprotic solvent like Dichloromethane or Ethyl Acetate. Causality Note: Aprotic solvents are essential as protic solvents (like methanol) will react with the BSTFA derivatizing agent, consuming it and leading to incomplete derivatization of the analyte.

  • Calibration Standards: Prepare serial dilutions of the stock solution in the same aprotic solvent.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard and sample solution into separate autosampler vials.

    • Add 100 µL of BSTFA (with 1% TMCS catalyst).

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before placing in the GC autosampler.

  • Chromatographic Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
    Carrier Gas Helium, 1.2 mL/min (constant flow)
    Inlet Temp. 250 °C
    Injection Vol. 1 µL (Split 20:1)
    Oven Program 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min
    MS Transfer Line 280 °C
    MS Source 230 °C

    | Scan Range | 40 - 350 amu |

  • Data Analysis: Follow the same principles of calibration curve construction and sample quantitation as described for the HPLC method. The mass spectrum will confirm the identity of the derivatized analyte peak.

The Impact of Reference Standard Purity on Results

The choice between a 97% research-grade standard and a >99.5% qualified standard has a direct and significant impact on analytical accuracy. According to FDA guidance, reference standards should be of the "highest purity that can be obtained through reasonable effort."[11]

Consider a scenario where the true concentration of an API in a sample is 5.00 mg/mL.

ParameterAnalysis using 97% Purity StandardAnalysis using 99.8% Purity Standard
Assigned Purity of Standard 97.0% (0.970)99.8% (0.998)
Weighed amount for stock 10.00 mg10.00 mg
Corrected "active" amount 9.70 mg9.98 mg
Calculated Sample Conc. 5.14 mg/mL 5.01 mg/mL
Absolute Error 0.14 mg/mL0.01 mg/mL
Relative Error +2.8% +0.2%

As the table demonstrates, using the uncorrected, lower-purity standard introduces a significant positive bias, leading to an overestimation of the analyte in the sample. This error could have profound consequences, from incorrect dosage calculations in drug products to flawed kinetic data in research.

The following diagram illustrates how uncertainty propagates from the reference standard to the final result.

G cluster_tier1 Tier 1: Research Grade (97%) cluster_tier2 Tier 2: Qualified Standard (>99.5%) std1 High Intrinsic Uncertainty in Purity (±1.5%) weigh1 Weighing Error (±0.1%) std1->weigh1 dilute1 Dilution Error (±0.2%) weigh1->dilute1 instrument1 Instrument Error (±0.5%) dilute1->instrument1 result1 Final Result High Total Uncertainty instrument1->result1 std2 Low Intrinsic Uncertainty in Purity (±0.2%) weigh2 Weighing Error (±0.1%) std2->weigh2 dilute2 Dilution Error (±0.2%) weigh2->dilute2 instrument2 Instrument Error (±0.5%) dilute2->instrument2 result2 Final Result Low Total Uncertainty instrument2->result2

Caption: Propagation of uncertainty from standard purity.

Conclusion and Recommendations

The quality of an analytical reference standard is not a trivial detail; it is the bedrock upon which data integrity is built. For a niche molecule like this compound, where official pharmacopoeial standards are absent, scientists must adopt a rigorous and critical approach.

  • For Early-Stage Research & Development: A commercially available research-grade standard (~97% purity) can be a pragmatic starting point for method development and qualitative analysis. However, it is imperative to perform an in-house qualification to assign a more accurate purity value before any quantitative work is undertaken.

  • For Method Validation, QC, and Regulatory Submissions: The use of a low-purity, poorly characterized standard is indefensible. In this context, commissioning a custom synthesis of a high-purity (>99.5%), fully characterized reference standard is the only scientifically sound and regulatory-compliant path forward. The investment in a high-quality standard provides confidence in the accuracy, reproducibility, and validity of the analytical data generated.

Ultimately, the choice of reference standard directly reflects the level of scientific rigor applied to the analysis. By understanding the landscape, implementing robust analytical protocols, and adhering to established guidelines for standard qualification, researchers can ensure their data on this compound is both accurate and defensible.

References

  • Pharmacopeial Reference Standards & Custom Synthesis. Epichem. [Link]

  • Reference Standards: Synthesis and qualification. ChemCon GmbH. [Link]

  • ICH Q7 Guidelines. MasterControl. [Link]

  • Cyclobutane Carboxylic Acid | CAS 3721-95-7. Veeprho. [Link]

  • The complete guide to the ICH Q7 guidelines. Qualio. [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. ComplianceQuest. [Link]

  • Pharmaceutical quality control: the reference standards labyrinth. Solvias. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology (2009). [Link]

  • Cyclobutanecarboxylic acid, 3,3-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,3-dimethylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1,3-dimethylcyclobutane-1-carboxylic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Safety Summary

Immediate Hazard Classification: Skin Corrosion Category 1B / Serious Eye Damage Category 1

As a Senior Application Scientist, I cannot overstate the importance of respecting the specific structural properties of this compound. While cyclobutane rings possess significant ring strain (~26 kcal/mol), the primary immediate hazard here is the carboxylic acid moiety attached to a lipophilic hydrocarbon scaffold.

This molecule acts as a corrosive organic acid . Unlike mineral acids, the lipophilic cyclobutane ring facilitates rapid dermal absorption, potentially carrying the acidic proton deeper into the subcutaneous tissue than a standard inorganic acid splash.

Core Directive: Treat all handling operations as a high-risk procedure for chemical burns. Do not rely on standard "lab coat and glasses" protocols.

Risk Assessment & PPE Selection Matrix

The following selection matrix is based on the "Precautionary Principle" for organic corrosives. Data is extrapolated from surrogate markers (Cyclobutanecarboxylic acid, Propionic acid) where specific permeation data is absent.

PPE Technical Specifications
ComponentStandard Handling (Analytical/Weighing < 1g)Synthesis & Scale-Up (> 1g or Liquid Transfer)Technical Rationale
Hand Protection Double Nitrile (Min 5 mil outer)Laminate / Barrier (Silver Shield® or 4H®) under NitrileSmall organic acids permeate nitrile in <15 mins. Double gloving provides a "change window" upon splash.
Eye Protection Chemical Splash Goggles (Indirect Vented)Face Shield (8-inch) + Splash Goggles Safety glasses are insufficient. Vapors/mists can bypass side shields.
Body Defense Lab Coat (100% Cotton or Nomex)Chemical-Resistant Apron (Rubber/Neoprene)Cotton minimizes static; Apron prevents soak-through of corrosive liquids to the torso.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + Respirator (Organic Vapor/Acid Gas Cartridge)Required only if heating or working outside a hood (NOT recommended).
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational scale.

PPE_Decision_Tree Start Task Assessment Scale Determine Scale & State Start->Scale Small Analytical (<1g) Solid/Static Scale->Small Low Risk Large Synthesis (>1g) Liquid/Solution Scale->Large High Risk PPE_Small Protocol A: 1. Double Nitrile Gloves 2. Splash Goggles 3. Cotton Lab Coat Small->PPE_Small PPE_Large Protocol B: 1. Laminate Liner Gloves 2. Face Shield + Goggles 3. Chemical Apron Large->PPE_Large

Figure 1: PPE Selection Decision Tree based on operational scale and physical state.

Operational Protocols: Step-by-Step
A. Donning (Putting On) PPE

Correct layering is critical to prevent "wicking" of corrosive agents.

  • Inspect: Check gloves for pinholes by trapping air and squeezing.

  • Inner Layer: Don the first pair of nitrile gloves (or Laminate liners for Protocol B).

  • Cuff Tuck: Tuck the lab coat sleeves into the gloves.

  • Outer Layer: Don the second pair of nitrile gloves over the lab coat cuff.

    • Why? If liquid runs down your arm, it hits the outer glove and drips off, rather than wicking into your sleeve.

  • Face Gear: Adjust goggles to seal against the temples.

B. Weighing & Transfer (The Critical Zone)

Cyclobutane derivatives can be waxy or static-prone solids.

  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Static discharge can scatter corrosive powder.

  • The "Clean Hand/Dirty Hand" Rule:

    • Dirty Hand (Right): Handles the spatula and chemical container.

    • Clean Hand (Left): Touches only the balance door and notebook.

  • Transfer: Never pour this acid directly from a stock bottle. Use a secondary glass container or a pipette for liquids to prevent "glugging" and splashing.

C. Doffing (Removal) Protocol

Most burns occur during removal of contaminated PPE.

  • Outer Gloves First: Peel off the outer gloves, turning them inside out. Dispose of immediately in solid hazardous waste.

  • Inspect Inner Gloves: Check for visible contamination. If clean, use them to remove eye protection.

  • Wash: Wash hands with soap and water immediately after removing the inner gloves.

Emergency Response Workflow

In the event of exposure, immediate action supersedes all other protocols.[1] The lipophilic nature of this acid requires prolonged flushing.

Emergency_Response Exposure exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Skin 1. Remove Clothing 2. Flush 15+ mins 3. Do NOT neutralize Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush 15+ mins 3. Rotate Eyeball Eye->Action_Eye Medical Seek Medical Aid (Bring SDS) Action_Skin->Medical Action_Eye->Medical

Figure 2: Emergency Response Logic Flow. Note: Never attempt to neutralize acid on the skin with base; the heat of reaction will worsen the burn.

Disposal & Deactivation

Environmental Stewardship: this compound is a strained organic building block. It should not be released into water systems.

  • Collection:

    • Collect all waste in a dedicated "Organic Acid Waste" container.

    • Do NOT mix with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong bases in the waste stream, as this can trigger exothermic decomposition or polymerization.

  • Spill Cleanup (< 50 mL):

    • Isolate the area.[2]

    • Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.

    • Wait for gas evolution (CO₂ bubbling) to cease.

    • Scoop the resulting solid/sludge into a hazardous waste pail.

    • Note: Do not use sawdust (combustible) for acid spills. Use vermiculite or clay if neutralizer is unavailable.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123456, Cyclobutanecarboxylic acid derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.